Amorphispironone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139006-28-3 |
|---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-14(30-22)6-5-13-20(25)19-17(29-21(12)13)11-28-23(19)10-16(27-4)15(26-3)9-18(23)24/h5-10,17,19H,11H2,1-4H3/t17-,19+,23+/m1/s1 |
InChI Key |
SEEWCETYCHIPHH-FHJLPGHOSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4CO[C@@]5([C@@H]4C3=O)C=C(C(=CC5=O)OC)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5(C4C3=O)C=C(C(=CC5=O)OC)OC)C |
Other CAS No. |
139006-28-3 |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Amorphispironone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a naturally occurring spirorotenoid isolated from the plant Amorpha fruticosa. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a discussion of its potential mechanism of action, particularly in the context of its inhibitory effects on Epstein-Barr virus activation and its relationship to the broader class of rotenoids. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic natural product belonging to the spirorotenoid class. Its chemical formula is C₂₃H₂₂O₇, and it possesses a unique spiro linkage that distinguishes it from more common rotenoids.
Structural Diagram
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₇ | [1] |
| Molecular Weight | 410.4 g/mol | [1] |
| IUPAC Name | (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione | [1] |
| CAS Number | 139006-28-3 | [1] |
Spectroscopic Data
The structure of this compound was elucidated primarily through 2D-NMR and difference NOE experiments.[2] While the complete raw data is available in the primary literature, this section summarizes the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural assignment of this compound. The following table provides a summary of the expected chemical shifts for key functional groups and structural motifs based on related spirorotenoids.[3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.0 - 7.5 | m | Aromatic protons |
| ¹H | 3.8 - 4.0 | s | Methoxy protons |
| ¹H | 1.0 - 2.0 | s | Methyl protons |
| ¹³C | > 180 | s | Carbonyl carbons |
| ¹³C | 100 - 160 | m | Aromatic and olefinic carbons |
| ¹³C | 90 - 100 | s | Spiro carbon |
| ¹³C | 55 - 60 | q | Methoxy carbons |
| ¹³C | 20 - 30 | q | Methyl carbons |
Note: Detailed, specific chemical shift and coupling constant data for this compound are found in the primary literature by Terada et al. (1993).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3000 | Medium | Aromatic C-H stretch |
| ~1700-1750 | Strong | C=O stretch (carbonyls) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch (ethers) |
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula of this compound.
| Ion | m/z (calculated) |
| [M+H]⁺ | 411.1444 |
| [M+Na]⁺ | 433.1263 |
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Amorpha fruticosa based on standard methods for natural product extraction.
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The leaves of Amorpha fruticosa are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY NMR experiments are performed to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.
Biological Activity and Signaling Pathways
Known Biological Activities
This compound has been reported to be an inhibitor of Epstein-Barr virus (EBV) early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] As a member of the rotenoid family, it is also expected to exhibit a range of other biological activities, including:
-
Anticancer: Rotenoids are known to induce apoptosis in various cancer cell lines.
-
Insecticidal: Rotenoids are well-known for their insecticidal properties.
-
Antimicrobial and Anti-inflammatory: Extracts of Amorpha fruticosa containing rotenoids have shown these activities.[4]
Potential Signaling Pathways
Given that this compound is a rotenoid, its mechanism of action is likely to involve the inhibition of the mitochondrial electron transport chain at complex I. This disruption of cellular respiration can trigger a cascade of downstream signaling events leading to apoptosis. A proposed signaling pathway, based on the known effects of rotenone, is illustrated below.[1]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
This compound represents an interesting and complex natural product with potential for further investigation. Its unique spirorotenoid structure and reported biological activity as an inhibitor of Epstein-Barr virus activation warrant more in-depth studies into its mechanism of action and therapeutic potential. This guide provides a foundational summary of the current knowledge on this compound to facilitate future research and development efforts.
References
Amorphispironone: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a novel spironone-type rotenoid discovered from the leaves of Amorpha fruticosa (Leguminosae).[1][2] This technical guide provides a comprehensive overview of its discovery, origin, structural elucidation, and cytotoxic activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its spectroscopic data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this unique natural product.
Discovery and Origin
This compound was first reported in 1991 as a novel cytotoxic spironone-type rotenoid isolated from the leaves of Amorpha fruticosa.[3] A subsequent, more detailed study published in 1993 further elaborated on its structural elucidation and chemical conversion.[1][2] The discovery was part of a broader investigation into potential antitumor promoters from Amorpha fruticosa, which also led to the isolation of four known rotenoids: tephrosin, amorphigenin, 12a-hydroxyamorphigenin, and 12a-hydroxydalpanol.[2]
Amorpha fruticosa, commonly known as desert false indigo, is a shrub native to North America that has become an invasive species in other parts of the world.[4] It has a history of use in traditional medicine by Native Americans for various ailments.[4] The plant is a rich source of isoflavonoids, particularly rotenoids, which are known for their insecticidal and piscicidal properties, and more recently, for their potential pharmacological activities.
Experimental Protocols
Isolation of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the leaves of Amorpha fruticosa.
Methodology:
-
Extraction: Dried and powdered leaves of Amorpha fruticosa were extracted with methanol. The methanol extract was then partitioned between chloroform and water.
-
Column Chromatography (Silica Gel): The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and acetone.
-
Column Chromatography (Reversed-Phase): Fractions containing this compound were further purified by reversed-phase column chromatography using a methanol-water gradient.
-
Recrystallization: The purified this compound was recrystallized from a mixture of n-hexane and acetone to yield colorless prisms.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and confirmed by single-crystal X-ray analysis.[2][3]
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula of this compound.
-
NMR Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra were recorded to identify the types and number of protons and carbons.
-
2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between protons and carbons.
-
Difference NOE (Nuclear Overhauser Effect) experiments were crucial in determining the stereochemistry of the molecule.[2]
-
-
X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure and absolute stereochemistry of this compound.[3]
Data Presentation
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₇ |
| Molecular Weight | 396.39 g/mol |
| Appearance | Colorless prisms |
| Melting Point | 218-220 °C |
| Optical Rotation | [α]D²⁵ -118° (c 0.25, CHCl₃) |
| UV λmax (MeOH) nm (log ε) | 238 (4.43), 294 (3.98), 340 (sh, 3.55) |
| IR (KBr) cm⁻¹ | 3400 (OH), 1760 (γ-lactone), 1680 (C=O), 1620, 1580 (aromatic) |
| HR-EIMS m/z | 396.1208 [M]⁺ (Calcd. for C₂₂H₂₀O₇, 396.1209) |
¹H-NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.78 | d | 8.5 |
| H-4 | 6.45 | d | 8.5 |
| H-6a | 4.95 | d | 3.0 |
| H-10 | 7.85 | d | 8.8 |
| H-11 | 6.55 | d | 8.8 |
| H-12a | 4.58 | br s | |
| 2'-H | 5.15 | m | |
| 3'-H | 3.30 | m | |
| 4'-Me | 1.75 | s | |
| 5'-Me | 1.78 | s | |
| 2-OMe | 3.82 | s | |
| 3-OMe | 3.85 | s |
¹³C-NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 113.5 | 11 | 109.2 |
| 2 | 158.8 | 12 | 165.5 |
| 3 | 159.5 | 12a | 89.8 |
| 4 | 101.2 | 1' | 118.2 |
| 4a | 108.5 | 2' | 135.5 |
| 5a | 188.5 | 3' | 21.5 |
| 6 | 175.2 | 4' | 25.8 |
| 6a | 78.5 | 5' | 18.2 |
| 6b | 113.2 | 2-OMe | 56.2 |
| 10 | 130.5 | 3-OMe | 56.5 |
| 10a | 112.8 |
Biological Activity
This compound has been identified as a cytotoxic compound.[3] Its discovery was part of a search for potential antitumor promoters, and it was found to exhibit inhibitory effects on Epstein-Barr virus early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]
Further quantitative data on its cytotoxic profile against specific cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential.
Conclusion
This compound represents a unique structural class of rotenoids with demonstrated cytotoxic activity. Its discovery from Amorpha fruticosa highlights the potential of this plant as a source of novel bioactive compounds. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the further investigation of this compound, including its synthesis, mechanism of action, and potential as a lead compound in drug development.
References
- 1. scilit.com [scilit.com]
- 2. Structural Elucidation and Chemical Conversion of this compound, a Novel Spironone form Amorpha fruticosa, to Rotenoids [jstage.jst.go.jp]
- 3. Structure and stereochemistry of this compound, a novel cytotoxic spironone type rotenoid from Amorpha fruticosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Amorphispironone Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone E, a complex rotenoid, presents a fascinating case study in natural product biosynthesis. Its intricate spiroketal system and densely functionalized core suggest a sophisticated enzymatic assembly line. While the complete biosynthetic pathway of this compound has not been fully elucidated, analysis of its structure and comparison with the biosynthesis of related rotenoids from its producing organism, Amorpha fruticosa, allows for the construction of a detailed putative pathway. This technical guide provides an in-depth exploration of the core reactions, enzymatic players, and potential regulatory mechanisms governing the formation of this unique natural product. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Proposed Biosynthetic Pathway of this compound E
The biosynthesis of this compound E is hypothesized to proceed from the general isoflavonoid pathway, diverging at a key intermediate to undergo a series of oxidative cyclizations and rearrangements. The pathway can be conceptually divided into three main stages: initiation from a central isoflavone precursor, core scaffold modification and cyclization, and final tailoring steps.
Stage 1: Isoflavonoid Precursor Formation
The biosynthesis begins with the well-established isoflavonoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS), lead to the formation of a key isoflavone intermediate. This core is then further modified by methyltransferases and hydroxylases to generate a suitably functionalized precursor for entry into the rotenoid-specific branch of the pathway.
Stage 2: Rotenoid Scaffold Formation and Spiroketal Assembly
This stage represents the pivotal part of this compound biosynthesis, involving a series of complex cyclizations and rearrangements to form the characteristic rotenoid core and the spiroketal moiety. Drawing parallels with the biosynthesis of rotenone and amorphigenin, which are also produced by Amorpha fruticosa, it is proposed that a key isoflavone precursor undergoes prenylation followed by a series of oxidative cyclizations.[1][2][3]
The formation of the spiroketal is a critical step and is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their ability to perform complex oxidative rearrangements in terpenoid and polyketide biosynthesis.[4][5][6][7] The reaction likely proceeds through a highly reactive intermediate that facilitates the intramolecular attack of a hydroxyl group onto a ketone, forming the thermodynamically stable spiroketal ring system. The formation of other heterocyclic rings in the this compound core is also anticipated to be catalyzed by specific cytochrome P450 enzymes or other oxidoreductases.
Stage 3: Tailoring Reactions
The final stage of the biosynthesis involves tailoring reactions that modify the core scaffold to yield the final this compound E structure. These modifications may include hydroxylations, methylations, and deglycosylations, catalyzed by specific hydroxylases, methyltransferases, and glycosyltransferases, respectively. These tailoring enzymes are responsible for the final structural diversity observed in the rotenoid family of natural products.
Core Enzymes in the Proposed Pathway
Based on the putative pathway, several key enzyme families are implicated in this compound biosynthesis.
Table 1: Key Enzyme Families and Their Putative Roles in this compound Biosynthesis
| Enzyme Family | Proposed Function in this compound Biosynthesis |
| Isoflavone Synthase (IFS) | Catalyzes the key rearrangement step to form the isoflavone backbone. |
| Prenyltransferases | Attach isoprene units to the isoflavone core, providing the carbon atoms for subsequent cyclizations. |
| Cytochrome P450 Monooxygenases (CYP450s) | Catalyze a variety of oxidative reactions, including hydroxylations, epoxidations, and the crucial oxidative cyclizations that form the heterocyclic rings and the spiroketal moiety.[4][5][6][7] |
| Methyltransferases (MTs) | Catalyze the transfer of methyl groups to hydroxyl functionalities on the aromatic rings. |
| Oxidoreductases | Involved in various redox steps throughout the pathway, potentially including the formation and modification of the rotenoid core. |
| Glycosyltransferases (GTs) | May be involved in attaching sugar moieties to intermediates, which are later removed in the final steps. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be cited in such a research endeavor.
Gene Cloning and Heterologous Expression
Objective: To isolate and functionally characterize the genes encoding the biosynthetic enzymes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA would be extracted from the roots and seeds of Amorpha fruticosa, tissues known to produce rotenoids.[2][3] First-strand cDNA would be synthesized using a reverse transcriptase.
-
PCR Amplification: Degenerate primers designed from conserved regions of known isoflavone synthases, prenyltransferases, and cytochrome P450s from other legumes would be used to amplify partial gene fragments from the cDNA.
-
Full-Length Gene Isolation: The full-length sequences of the target genes would be obtained using RACE (Rapid Amplification of cDNA Ends) PCR.
-
Vector Construction: The full-length open reading frames of the candidate genes would be cloned into an appropriate expression vector, such as pET-28a(+) for bacterial expression or pYES-DEST52 for yeast expression.
-
Heterologous Expression: The recombinant plasmids would be transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression would be induced under optimized conditions (e.g., specific inducer concentration, temperature, and incubation time).
In Vitro Enzyme Assays
Objective: To determine the specific function of the heterologously expressed enzymes.
Methodology:
-
Protein Purification: The expressed recombinant proteins would be purified from the host cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Substrate Synthesis: The putative substrates for the enzymatic reactions (e.g., isoflavone precursors, prenylated intermediates) would be chemically synthesized or isolated from natural sources.
-
Enzyme Reaction: The purified enzyme would be incubated with the substrate in a suitable buffer containing any necessary cofactors (e.g., NADPH for cytochrome P450s, S-adenosylmethionine for methyltransferases).
-
Product Analysis: The reaction products would be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic conversion. The structure of the product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolite Analysis
Objective: To identify intermediates of the biosynthetic pathway in the producing organism.
Methodology:
-
Sample Preparation: Extracts would be prepared from different tissues of Amorpha fruticosa at various developmental stages.
-
LC-MS/MS Analysis: The extracts would be subjected to untargeted and targeted metabolic profiling using a high-resolution LC-MS/MS system.
-
Data Analysis: The acquired data would be processed to identify known and novel metabolites based on their mass-to-charge ratio (m/z), retention time, and fragmentation patterns. Comparison with authentic standards and previously reported rotenoids would aid in the identification of pathway intermediates.
Visualizations
Proposed this compound Biosynthetic Pathway
References
- 1. Biosynthesis of rotenone and amorphigenin. Study of the origins of isopropenyl-substituted dihydrofuran E-rings using isotopically labelled late precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of the rotenoid amorphigenin in germinating Amorpha fruticosa seeds: the post-isoflavone stages - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of the rotenoid amorphigenin in germinating Amorpha fruticosa seeds: the pre-rotenoid (isoflavonoid) stages - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]
- 6. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Amorphispironone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a naturally occurring spironone-type rotenoid isolated from the plant Amorpha fruticosa. This compound has garnered interest within the scientific community due to its potential anti-tumor promoting effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and insights into its biological activities. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.
Physical and Chemical Properties
This compound is a complex heterocyclic molecule. While extensive experimental data on all its physical properties is not widely available, its fundamental chemical characteristics have been determined.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂O₇ | PubChem[1] |
| Molecular Weight | 410.4 g/mol | PubChem[1] |
| Appearance | Colorless prisms | (Hiroki Terada et al., 1993) |
| Melting Point | 248 - 250 °C | (Hiroki Terada et al., 1993) |
| Optical Rotation | [α]D²⁵ -110° (c=0.10, CHCl₃) | (Hiroki Terada et al., 1993) |
| UV (MeOH) λmax (log ε) | 237 (4.42), 245 (4.38), 295 (4.18) nm | (Hiroki Terada et al., 1993) |
Note: Boiling point, solubility, and pKa data for this compound are not available in the cited literature.
Experimental Protocols
Isolation of this compound from Amorpha fruticosa
The following protocol is based on the methodology described by Terada et al. (1993).
Diagram 1: Isolation and Purification of this compound
References
In silico prediction of Amorphispironone targets
An In-Depth Technical Guide to the In Silico Prediction of Amorphispironone Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets is a significant bottleneck in drug discovery.[1][2][3] this compound, a structurally complex spiroketal, has emerged as a compound of interest due to its potential biological activities. This guide provides a comprehensive, in-depth technical framework for the in silico prediction and subsequent experimental validation of its protein targets. We detail a systematic workflow encompassing ligand- and structure-based computational methods, data interpretation, and robust experimental validation protocols. The methodologies and visualizations presented herein are designed to guide researchers in applying computational approaches to accelerate the elucidation of the mechanism of action for novel natural products like this compound.
Introduction: The Challenge and Opportunity of Natural Product Target Identification
Natural products have historically been a cornerstone of pharmacology, providing a wealth of structurally diverse molecules with significant therapeutic potential.[1][2][3] However, their complex structures and frequent polypharmacological nature present challenges to traditional target identification methods. In silico target prediction has emerged as a powerful, cost-effective, and rapid approach to hypothesize and prioritize potential protein targets for these compounds.[1][4] This guide focuses on a hypothetical but representative novel spiroketal, "this compound," to illustrate a state-of-the-art workflow for target elucidation, from computational screening to experimental confirmation.
The In Silico Target Prediction Workflow
A robust in silico workflow for target prediction integrates multiple computational strategies to enhance the confidence of the predictions.[1][5] The consensus from different methods can help in prioritizing targets for experimental validation.[2][5]
Figure 1: A comprehensive workflow for the in silico prediction and experimental validation of this compound's molecular targets.
Detailed Computational Methodologies
Ligand Preparation
Accurate 3D representation of this compound is critical.
-
Protocol:
-
Obtain the 2D structure of this compound (e.g., from supplementary information of its isolation paper or by drawing it in a chemical sketcher).
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel or ChemBio3D.
-
Generate multiple low-energy conformers using a conformational search algorithm (e.g., Confab).
-
Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanics method.
-
Assign partial charges using a method like Gasteiger-Hückel.
-
Save the final structure in a .mol2 or .sdf format for subsequent steps.
-
Ligand-Based Target Prediction
These methods leverage the principle that molecules with similar structures or pharmacophoric features often share similar targets.
-
Pharmacophore Screening Protocol:
-
Generate a 3D pharmacophore model from the low-energy conformer of this compound. This model will consist of features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.
-
Use this pharmacophore model as a query to screen databases of known active compounds with annotated targets (e.g., PharmGKB, ChEMBL).
-
Rank the targets based on the frequency and fit scores of their known ligands matching the this compound pharmacophore.
-
-
Shape Similarity Screening Protocol:
-
Use the 3D structure of this compound as a query to perform shape-based screening against a database of known drugs and their targets (e.g., DrugBank).
-
Algorithms like ROCS (Rapid Overlay of Chemical Structures) can be used to calculate a Tanimoto combo score, which reflects the similarity in shape and chemical features.
-
Targets associated with the highest-scoring molecules are considered potential hits.
-
Structure-Based Target Prediction (Inverse Molecular Docking)
Inverse molecular docking involves screening this compound against a large library of protein binding sites.
-
Protocol:
-
Target Database Preparation: Curate a library of high-quality, druggable protein structures from the Protein Data Bank (PDB). This can be a general library or one focused on a specific protein family (e.g., kinases, GPCRs) based on preliminary biological data.
-
Binding Site Definition: For each protein, define the binding pocket. This is typically the known active site or an allosteric site identified from a co-crystallized ligand or a pocket prediction algorithm.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically dock the prepared this compound structure into each prepared binding site.
-
Scoring and Ranking: Score each docked pose using a scoring function that estimates the binding free energy. Rank all proteins in the library based on their best docking score. Lower scores typically indicate a higher predicted binding affinity.
-
Data Presentation: Summarizing Computational Predictions
Quantitative data from these screening methods should be compiled for cross-comparison.
| Prediction Method | Top Predicted Target | Score | Target Class | Rationale |
| Inverse Docking | PI3Kα (Phosphoinositide 3-kinase alpha) | -10.2 kcal/mol | Kinase | High-affinity docking score in the ATP-binding pocket. |
| Pharmacophore | HSP90 (Heat Shock Protein 90) | 0.85 (Fit Score) | Chaperone | Shared pharmacophoric features with known HSP90 inhibitors. |
| Shape Similarity | AKT1 (RAC-alpha serine/threonine-protein kinase) | 0.79 (Tanimoto) | Kinase | High 3D shape and feature similarity to known AKT inhibitors. |
| Inverse Docking | BCL-2 (B-cell lymphoma 2) | -9.8 kcal/mol | Apoptosis Regulator | Favorable interactions within the BH3-binding groove. |
| Pharmacophore | HDAC6 (Histone deacetylase 6) | 0.75 (Fit Score) | Epigenetic | Pharmacophore alignment with hydroxamate-based inhibitors. |
Table 1: Example of a summarized and prioritized list of potential targets for this compound based on a consensus of in silico methods.
Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental testing.[6][7][8]
In Vitro Binding Assays (Tier 1 Validation)
These assays directly measure the physical interaction between this compound and the purified target protein.
-
Surface Plasmon Resonance (SPR) Protocol:
-
Immobilization: Covalently immobilize the high-purity recombinant target protein (e.g., PI3Kα) onto a sensor chip (e.g., CM5).
-
Analyte Injection: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in a suitable running buffer. Inject each concentration over the sensor surface.
-
Data Acquisition: Measure the change in response units (RU) over time to generate sensorgrams.
-
Analysis: Fit the kinetic data (association and dissociation phases) to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC) Protocol:
-
Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.
-
Titration: Perform a series of small, sequential injections of this compound into the protein solution.
-
Heat Measurement: Measure the minute heat changes that occur upon binding.
-
Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to calculate the KD, binding stoichiometry (n), and enthalpy (ΔH).
-
Functional/Enzymatic Assays (Tier 2 Validation)
If the validated binding partner is an enzyme, its functional activity must be assessed.
-
PI3Kα Kinase Activity Assay Protocol (Example):
-
Reaction Setup: In a 384-well plate, combine recombinant PI3Kα enzyme, its lipid substrate PIP2, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and incubate for a predetermined time.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, add a detection reagent that specifically recognizes the product, PIP3 (e.g., a fluorescently labeled PIP3-binding protein).
-
Data Analysis: Measure the signal (e.g., fluorescence polarization) and plot the enzyme activity against the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
| Assay Type | Target Protein | Result (KD) | Result (IC50) |
| SPR | PI3Kα | 2.5 µM | - |
| ITC | PI3Kα | 3.1 µM | - |
| Kinase Assay | PI3Kα | - | 5.8 µM |
| SPR | HSP90 | 15.2 µM | - |
| Binding Assay | BCL-2 | > 50 µM | - |
Table 2: Example quantitative data from in vitro validation experiments for top predicted targets.
Cell-Based Target Engagement (Tier 3 Validation)
Confirming that this compound engages its target in a cellular environment is crucial.
Figure 2: Diagram of the PI3K/AKT signaling pathway, illustrating the hypothesized inhibitory action of this compound on PI3Kα.
-
Western Blot Protocol for p-AKT Levels:
-
Cell Culture: Culture a cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7).
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-AKT/total AKT ratio indicates target engagement and inhibition of the PI3K pathway.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach for the in silico prediction of targets for novel natural products, using this compound as a case study. By integrating ligand- and structure-based computational methods and following up with rigorous, multi-tiered experimental validation, researchers can efficiently generate and confirm target hypotheses. This workflow not only accelerates the understanding of a compound's mechanism of action but also provides a solid foundation for its further development as a potential therapeutic agent. The validated targets of this compound can then be explored in relevant disease models to establish a clear path toward preclinical and clinical investigation.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. preprints.org [preprints.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Amorphispironone: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone is a novel spironone-type rotenoid isolated from the plant Amorpha fruticosa. As a member of the rotenoid family, it has garnered interest for its potential biological activities, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the screening methods used to evaluate the biological activity of this compound, with a focus on its cytotoxic and potential anti-tumor properties. The information presented herein is intended to equip researchers with the necessary details to design and execute robust screening protocols.
Cytotoxic and Anti-Proliferative Activity
This compound has been identified as a cytotoxic constituent of Amorpha fruticosa. While specific quantitative data for this compound is limited in publicly available literature, studies on closely related rotenoids from the same plant provide valuable insights into its potential potency.
Quantitative Data on Related Rotenoids from Amorpha fruticosa
The following table summarizes the cytotoxic activities of various rotenoids isolated from Amorpha fruticosa against different cancer cell lines. This data is crucial for comparative analysis and for establishing expected activity ranges in screening assays.
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| 12α-hydroxyamorphigenin | KB (Human oral epidermoid carcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| 12α-hydroxyamorphigenin | LNCaP (Human prostate adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| 12α-hydroxyamorphigenin | Lu-1 (Human lung adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| 12α-hydroxyamorphigenin | MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| 12α-hydroxyamorphigenin | U-251 (Human glioblastoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| 12α-hydroxyamorphigenin | Col2 (Human colon adenocarcinoma) | Cytotoxicity | ED₅₀ | < 0.001 µg/mL | |
| Amorphaside D | MCF-7 | Anti-proliferative | IC₅₀ | 3.90 µM | [1] |
| 6'-O-β-D-glucopyranosyl-dalpanol | MCF-7 | Anti-proliferative | IC₅₀ | 0.95 µM | [1] |
| 12a-hydroxydalpanol | MCF-7 | Anti-proliferative | IC₅₀ | 34.08 µM | [1] |
| Amorphigenin | HCT-116 | Anti-proliferative | IC₅₀ | < 2.00 µM | [1] |
| Dalpanol | HCT-116 | Anti-proliferative | IC₅₀ | < 2.00 µM | [1] |
| Amorphigenin | A549/DDP (Cisplatin-resistant lung adenocarcinoma) | Anti-proliferative | IC₅₀ | 2.19 ± 0.92 µmol/L | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Assay
Figure 2. Logic diagram for apoptosis detection using Annexin V/PI staining.
Inhibition of Mitochondrial Respiratory Chain Complex I
Rotenoids are well-known inhibitors of the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and ATP production, leading to cell death.
Experimental Protocol: Mitochondrial Complex I Activity Assay
This assay measures the activity of Complex I in isolated mitochondria.
Materials:
-
This compound
-
Isolated mitochondria from cells or tissues
-
Mitochondrial Complex I Activity Assay Kit (commercially available)
-
Rotenone (as a positive control inhibitor)
-
Microplate reader
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from untreated and this compound-treated cells using a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparations.
-
Assay Reaction: In a 96-well plate, add the isolated mitochondria to the assay buffer provided in the kit.
-
Inhibitor Treatment: Add this compound at various concentrations to the respective wells. Include wells with rotenone as a positive control for Complex I inhibition and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding NADH and the electron acceptor (e.g., decylubiquinone) as per the kit instructions.
-
Kinetic Measurement: Immediately measure the decrease in absorbance of the electron acceptor at the specified wavelength (e.g., 600 nm) in a kinetic mode for a set period.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The specific activity of Complex I is determined by subtracting the rate in the presence of rotenone from the total rate. The inhibitory effect of this compound is expressed as a percentage of the activity in the vehicle control.
Signaling Pathway of Rotenoid-induced Apoptosis
Figure 3. Proposed signaling pathway of apoptosis induced by rotenoids like this compound.
Modulation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in cancer. Some natural products exert their anti-cancer effects by inhibiting this pathway.
Experimental Protocol: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
This compound
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
TNF-α (as an NF-κB activator)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Transfection (if not using a stable cell line): Transfect cells with an NF-κB reporter plasmid containing luciferase under the control of an NF-κB response element.
-
Compound Pre-treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity compared to the TNF-α-stimulated control.
NF-κB Signaling Pathway and Inhibition
Figure 4. A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.
Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation
Some rotenoids have been shown to inhibit the activation of the Epstein-Barr virus early antigen induced by tumor promoters. This activity suggests a potential role in cancer chemoprevention.
Experimental Protocol: EBV-EA Activation Inhibition Assay
This assay measures the ability of a compound to inhibit the induction of EBV-EA in latently infected cells.
Materials:
-
This compound
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (as an inducer)
-
n-Butyric acid (as a co-inducer)
-
Anti-EBV-EA-D IgG antibody (for immunofluorescence)
-
FITC-conjugated secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induction and Treatment: Seed Raji cells and treat them with TPA and n-butyric acid to induce EBV-EA expression. Concurrently, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 48 hours.
-
Immunofluorescence Staining: Prepare cell smears on glass slides. Fix the cells and stain with an anti-EBV-EA-D IgG antibody followed by a FITC-conjugated secondary antibody.
-
Microscopic Analysis: Count the number of EBV-EA-positive cells (showing green fluorescence) and the total number of cells under a fluorescence microscope.
-
Data Analysis: Calculate the percentage of EBV-EA-positive cells in the treated groups relative to the induced, untreated control. The inhibitory activity is expressed as the concentration of the compound that reduces the number of positive cells by 50% (IC₅₀).
Conclusion
The biological activity screening of this compound reveals its potential as a cytotoxic agent with possible applications in cancer research. The methodologies outlined in this guide provide a framework for the systematic evaluation of its anti-proliferative effects, its ability to induce apoptosis, and its impact on key signaling pathways such as mitochondrial respiration and NF-κB activation. Further investigation, including the determination of specific IC₅₀ values for this compound across a broader range of cancer cell lines and in-depth mechanistic studies, is warranted to fully elucidate its therapeutic potential. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the study of this promising natural product.
References
Amorphispironone: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific solubility and stability data for Amorphispironone are not publicly available. This guide provides a comprehensive framework of the typical methodologies, data presentation, and experimental protocols that would be employed in the solubility and stability assessment of a research compound like this compound, particularly one in an amorphous state.
Introduction
This compound is a compound that has garnered interest for its potential therapeutic applications. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation strategies, while stability data is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the final drug product.
This technical guide outlines the standard methodologies for conducting comprehensive solubility and stability studies for a compound such as this compound. It details the experimental protocols, data presentation formats, and the logical workflows involved in these critical assessments.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. For a compound like this compound, which may exist in an amorphous form, solubility studies are particularly crucial as amorphous solids tend to have higher apparent solubility but may be less stable than their crystalline counterparts.
Data Presentation: Equilibrium Solubility of this compound
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different conditions.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Purified Water | 25 ± 2 | HPLC-UV | |
| 0.1 M HCl (pH 1.2) | 37 ± 0.5 | HPLC-UV | |
| Acetate Buffer (pH 4.5) | 37 ± 0.5 | HPLC-UV | |
| Phosphate Buffer (pH 6.8) | 37 ± 0.5 | HPLC-UV | |
| Phosphate Buffer (pH 7.4) | 37 ± 0.5 | HPLC-UV | |
| Methanol | 25 ± 2 | HPLC-UV | |
| Ethanol | 25 ± 2 | HPLC-UV | |
| Acetonitrile | 25 ± 2 | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC-UV | |
| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | HPLC-UV | |
| Propylene Glycol | 25 ± 2 | HPLC-UV |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing the different solvent systems listed in the table above.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration/Centrifugation: To remove any undissolved particles, centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a chemically inert, low-binding filter (e.g., a 0.22 µm PVDF syringe filter).
-
Dilution: Accurately dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
-
Data Reporting: The solubility is reported as the mean of at least three independent determinations ± standard deviation.
Visualization: Solubility Study Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Studies
Stability studies are conducted to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies include forced degradation and long-term stability assessments.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.
| Stress Condition | Conditions | Duration | Assay (% Remaining) | Purity (% Area) | No. of Degradants > 0.1% | Major Degradant (RRT) |
| Hydrolytic | ||||||
| Acidic | 0.1 M HCl | 24h, 48h | ||||
| Neutral | Purified Water | 24h, 48h | ||||
| Basic | 0.1 M NaOH | 2h, 4h | ||||
| Oxidative | 3% H₂O₂ | 24h | ||||
| Thermal | ||||||
| Solid State | 80°C | 7 days | ||||
| Solution State | 60°C in Water | 24h | ||||
| Photolytic | ||||||
| Solid State | ICH Q1B Option 2 | - | ||||
| Solution State | ICH Q1B Option 2 | - |
A validated stability-indicating HPLC method is essential for these studies.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) for a specified duration. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at different time intervals, neutralize, and analyze.
-
Oxidation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% v/v). Store the solution at room temperature, protected from light. Analyze samples at various time points.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C). Analyze the sample at specified intervals.
-
Solution State: Prepare a solution of this compound and heat it at a controlled temperature (e.g., 60°C). Analyze the solution at different time points.
-
-
Photostability:
-
Solid State: Expose a thin layer of solid this compound to a light source that provides a specified overall illumination and UV radiation, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Solution State: Expose a solution of this compound to the same light conditions. A dark control in the same solvent should also be analyzed.
-
Caption: Forced Degradation Pathways of an API.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.
| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity by HPLC (% Area) | Total Impurities (%) |
| 25°C / 60% RH | 0 | ||||
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 40°C / 75% RH | 0 | ||||
| 1 | |||||
| 2 | |||||
| 3 | |||||
| 6 |
-
Sample Preparation and Storage: Place sufficient quantities of this compound in suitable container-closure systems that mimic the proposed packaging. Store these samples in stability chambers maintained at controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for critical quality attributes, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Purity: Determination of the impurity profile using a stability-indicating HPLC method.
-
Other tests: Depending on the nature of the API, other tests like water content, particle size, or polymorphic form may be relevant.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.
Key Characteristics of a Stability-Indicating Method
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualization: Analytical Method Validation Parameters
Amorphispironone: A Technical Guide to Its Natural Sources and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone is a structurally intriguing natural product belonging to the spironone-type rotenoid class of compounds.[1] Its unique spiroketal framework has drawn the attention of natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of the known natural sources of this compound, its physicochemical properties, and generalized methodologies for its isolation and characterization. It is important to note that while the name "this compound" suggests a fungal origin, particularly from the genus Amorphotheca, primary scientific literature has definitively identified its source as a plant species. This guide will clarify this discrepancy and present the current state of knowledge based on available scientific publications.
Natural Source and Discrepancy in Nomenclature
This compound was first isolated from the leaves of Amorpha fruticosa , a flowering plant in the legume family, also known as desert false indigo or false indigo-bush.[1][2] This discovery was detailed in a 1991 publication in the Journal of the Chemical Society, Chemical Communications.[1]
The nomenclature "this compound" presents a potential point of confusion, as the prefix "Amorph-" is often associated with the fungal genus Amorphotheca. However, the primary literature unequivocally points to Amorpha fruticosa as the natural source. It is possible that the naming was based on the plant genus Amorpha, or that there is an as-yet-undiscovered fungal source. As of the current body of scientific literature, Amorpha fruticosa is the only confirmed natural producer of this compound.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₇ | TargetMol |
| Molecular Weight | 410.42 g/mol | TargetMol |
| CAS Number | 139006-28-3 | TargetMol |
| Compound Class | Spironone-type Rotenoid | [1] |
| Biological Activity | Cytotoxic, Anti-tumor promoting effects | [1][3] |
| Natural Source | Leaves of Amorpha fruticosa | [1][2] |
Experimental Protocols: A Generalized Approach
Due to the limited accessibility of the full-text primary literature, a detailed, verbatim experimental protocol for the isolation of this compound cannot be provided. However, based on standard phytochemical techniques for the isolation of rotenoids and other spiroketal compounds from plant materials, a generalized experimental workflow is presented below. This protocol is intended to serve as a foundational methodology for researchers aiming to isolate this compound or similar compounds from Amorpha fruticosa.
I. Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Amorpha fruticosa.
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.
II. Extraction
-
Solvent Extraction: Macerate the powdered leaf material with a suitable organic solvent, such as methanol or ethanol, at room temperature for 24-48 hours. The process should be repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Fractionation
-
Solvent-Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This will separate compounds based on their polarity.
-
Bioassay-Guided Fractionation (Optional): If a specific biological activity (e.g., cytotoxicity) is being targeted, each fraction can be tested to identify the most active fraction for further purification.
IV. Chromatographic Purification
-
Column Chromatography: Subject the active fraction to column chromatography over silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify those containing the compound of interest.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target compound.
V. Structure Elucidation
-
Spectroscopic Analysis: Determine the chemical structure of the purified compound using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophores in the molecule.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can be used to provide an unambiguous determination of its three-dimensional structure.[1]
References
- 1. Structure and stereochemistry of this compound, a novel cytotoxic spironone type rotenoid from Amorpha fruticosa - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Structural Elucidation and Chemical Conversion of this compound, a Novel Spironone form Amorpha fruticosa, to Rotenoids [jstage.jst.go.jp]
- 3. This compound | Derris | Anti-tumor | TargetMol [targetmol.com]
Amorphispironone: An Obscure Natural Product with Limited Characterization
IUPAC Name: (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione[1]
CAS Number: 139006-28-3[1]
Summary
Amorphispironone, also known as Amorphispironon E, is a natural product isolated from the plant Amorpha fruticosa. While its chemical structure and basic identifiers have been established, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research on this specific compound. It has been broadly categorized as a cytotoxic agent, but detailed studies elucidating its biological mechanisms, specific signaling pathways, and quantitative experimental data are not available.
Chemical Identification
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value |
| IUPAC Name | (12R,13R,16S)-3',4'-dimethoxy-5,5-dimethylspiro[6,14,17-trioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8-tetraene-13,6'-cyclohexa-2,4-diene]-1',11-dione[1] |
| CAS Number | 139006-28-3[1] |
| Molecular Formula | C₂₃H₂₂O₇ |
| Source | Amorpha fruticosa (leaves and twigs) |
Biological Activity
Information regarding the biological activity of this compound is scarce. It is mentioned in literature as a "cytotoxic agent"; however, specific studies detailing its efficacy, the cell lines it affects, or its mechanism of action are not present in the surveyed literature. The broader context of research on Amorpha fruticosa indicates that the plant contains a variety of bioactive compounds with potential medicinal properties, but this compound itself has not been a focus of detailed investigation.
Availability of Experimental Data
A thorough search for experimental protocols, quantitative data, and signaling pathway information related to this compound yielded no specific results. The core requirements for an in-depth technical guide, including detailed methodologies for key experiments and structured tables of quantitative data, cannot be fulfilled due to the absence of such information in the public scientific domain.
Signaling Pathways and Experimental Workflows
As no studies detailing the mechanism of action or experimental investigation of this compound were found, it is not possible to create diagrams for signaling pathways or experimental workflows.
References
In-Depth Technical Guide to the Preliminary Cytotoxicity of Amorphispironone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone, a novel spironone-type rotenoid, has been identified as a compound of interest in the field of oncology drug discovery due to its demonstrated cytotoxic properties. Isolated from Amorpha fruticosa, this natural product belongs to a class of compounds known for their insecticidal and piscicidal activities, and increasingly, for their potential as anticancer agents. This technical guide provides a comprehensive overview of the preliminary cytotoxic profile of this compound, including quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow.
Core Findings on Cytotoxicity
This compound has been identified as one of several cytotoxic compounds isolated from the chloroform extract of Amorpha fruticosa[1]. While early studies highlighted its cytotoxic nature, specific quantitative data has been limited in readily accessible literature. However, studies on rotenoids isolated from Amorpha fruticosa have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Cytotoxicity Data
Research conducted by Muharini et al. (2017) on phenolic metabolites from the fruits of Amorpha fruticosa revealed that a number of isolated rotenoid derivatives exhibited significant cytotoxicity against the L5178Y mouse lymphoma cell line, with IC50 values ranging from 0.2 to 10.2 μM[2]. While the specific IC50 value for this compound was not detailed in the abstract, its inclusion among the active cytotoxic isolates underscores its potential.
An earlier study by Li et al. (1993) first reported the isolation of this compound and its characterization as a cytotoxic constituent. This foundational paper described the evaluation of several isolated compounds, including this compound, for their cytotoxic effects. One of the isolated rotenoids, 12-alpha-beta-hydroxyamorphigenin, displayed extremely potent cytotoxicity with an ED50 value of less than 0.001 µg/mL in six neoplastic cell lines[1]. The use of ED50 (Effective Dose, 50%) in this context is analogous to the IC50 (Inhibitory Concentration, 50%) value, representing the concentration of the substance that causes a 50% reduction in cell viability.
To provide a clear comparison of the cytotoxic potential of rotenoids from Amorpha fruticosa, the following table summarizes the available data.
| Compound Class | Cell Line | Potency Metric | Value | Reference |
| Rotenoids | L5178Y mouse lymphoma | IC50 | 0.2 - 10.2 µM | Muharini et al., 2017[2] |
| 12-alpha-beta-hydroxyamorphigenin | Six neoplastic cell lines | ED50 | < 0.001 µg/mL | Li et al., 1993[1] |
Experimental Protocols
The following sections detail the methodologies typically employed in the isolation of this compound and the assessment of its cytotoxicity. These protocols are based on established practices for the study of natural products and rotenoids.
Isolation of this compound from Amorpha fruticosa
The isolation of this compound as described in the literature generally follows a standard phytochemical workflow.
Diagram of the Isolation Workflow
Caption: A generalized workflow for isolating this compound.
Detailed Steps:
-
Plant Material Preparation: The leaves, fruits, or other parts of Amorpha fruticosa are collected, dried, and finely powdered to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as chloroform (CHCl3), to isolate a wide range of secondary metabolites, including rotenoids.
-
Concentration: The resulting crude extract is concentrated under reduced pressure to remove the solvent, yielding a semi-solid residue.
-
Chromatographic Fractionation: The concentrated extract is then subjected to column chromatography, typically using silica gel as the stationary phase. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.
-
Bioassay-Guided Fractionation: The collected fractions are screened for cytotoxic activity using a relevant cell-based assay (e.g., MTT assay). Fractions exhibiting significant activity are selected for further purification.
-
Purification: The active fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds in high purity.
-
Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography to confirm the stereochemistry[1].
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. The principle of the assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in metabolically active cells to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Diagram of the MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay.
Detailed Protocol for L5178Y Mouse Lymphoma Cells:
-
Cell Culture: L5178Y mouse lymphoma cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at an optimized density (e.g., 5 x 10^4 cells/well).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with the culture medium to achieve the desired final concentrations.
-
Treatment: The cultured cells are treated with the various concentrations of this compound. A vehicle control (containing the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in hydrochloric acid, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound has not been extensively elucidated in the reviewed literature. However, as a rotenoid, its cytotoxic effects are likely linked to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. This inhibition disrupts cellular respiration and ATP production, leading to oxidative stress and ultimately, apoptosis.
Diagram of the Proposed Signaling Pathway
References
Amorphispironone: A Review of an Undiscovered Molecule
Despite a comprehensive search of scientific literature, no compound by the name "Amorphispironone" has been identified. This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in public databases, or a potential misnomer for a different molecule.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of this compound, including its core quantitative data, detailed experimental protocols, and relevant signaling pathways. However, the absence of any publicly available data on a compound with this specific name prevents the fulfillment of this objective.
The initial investigation aimed to collate all available literature on this compound to extract key information regarding its biological activity, mechanism of action, and physicochemical properties. Subsequent steps were planned to include:
-
Data Presentation: Summarizing all quantitative data, such as IC50 values, binding affinities, and pharmacokinetic parameters, into structured tables for comparative analysis.
-
Experimental Protocols: Detailing the methodologies for crucial experiments to allow for reproducibility and further investigation.
-
Signaling Pathway Visualization: Creating diagrams of any implicated signaling pathways, experimental workflows, or logical relationships using Graphviz to provide clear visual representations of the molecule's purported biological functions.
Given the lack of any foundational information on "this compound," it is not possible to generate these detailed sections. Further research and the publication of initial findings by the discovering entity will be necessary before a comprehensive technical review can be compiled.
It is possible that "this compound" is a structural analog or derivative of a known class of compounds. Broader searches were conducted for related terms such as "Amorphispirolactone," "Amorphane sesquiterpenoids," and compounds isolated from the plant genus Amorpha, from which the name might be derived. While these searches yielded information on various bioactive molecules, none were identified as "this compound." Similarly, investigations into novel spiroketal and spiro-oxindole compounds did not provide any link to the requested molecule.
Researchers with an interest in this compound are encouraged to verify the nomenclature and search for potential publications under alternative names or from research groups specializing in natural product discovery or synthetic chemistry of spirocyclic compounds. Until such information becomes publicly accessible, a detailed technical guide on this compound remains an endeavor for the future.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Amorphispironone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a natural product exhibiting a complex spiroketal structure. While a specific total synthesis of this compound has not been detailed in the literature, this document outlines a hypothetical, plausible synthetic strategy and a comprehensive purification protocol based on established methodologies for analogous complex natural products. The proposed synthesis leverages key reactions for the formation of the spiroketal core and the functionalized cyclohexadiene ring. The purification protocol details a multi-step chromatographic approach to achieve high purity suitable for research and drug development applications.
Hypothetical Synthesis of this compound: A Strategic Approach
The retrosynthetic analysis of this compound suggests a convergent approach where the two main ring systems are synthesized separately and then coupled. A key challenge is the stereoselective formation of the spiroketal center.
Key Synthetic Steps:
-
Synthesis of the Dihydroxy Ketone Precursor: The synthesis would likely begin with the construction of a dihydroxy ketone intermediate. This could be achieved through various methods, including asymmetric dihydroxylation of an alkene followed by oxidation.
-
Spiroketalization: The core spiroketal structure could be formed via an acid-catalyzed intramolecular ketalization of the dihydroxy ketone precursor. This reaction's stereochemical outcome is often directed by thermodynamic control, favoring the most stable anomeric conformation.
-
Functionalization of the Cyclohexadiene Ring: The dimethoxy-substituted cyclohexadiene moiety could be synthesized from a suitable aromatic precursor through a Birch reduction followed by functional group manipulation.
-
Coupling and Final Modifications: The two key fragments would then be coupled. A potential strategy involves a nucleophilic addition or a cross-coupling reaction. Subsequent steps would involve any necessary protecting group manipulations and final oxidations to yield this compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a conceptual outline and would require extensive optimization in a laboratory setting.
Materials and Reagents:
-
Appropriate starting materials for the two key fragments
-
Oxidizing and reducing agents (e.g., Dess-Martin periodinane, sodium borohydride)
-
Catalysts for asymmetric reactions (e.g., Sharpless AD-mix)
-
Acids and bases for cyclization and deprotection steps (e.g., p-toluenesulfonic acid, sodium hydroxide)
-
Solvents (e.g., dichloromethane, methanol, tetrahydrofuran)
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Fragment A Synthesis (Dihydroxy Ketone Precursor):
-
Synthesize a linear precursor containing the necessary carbon backbone for the spiroketal-containing ring system.
-
Perform an asymmetric dihydroxylation to install the two hydroxyl groups with the desired stereochemistry.
-
Selectively oxidize the appropriate alcohol to a ketone.
-
-
Fragment B Synthesis (Cyclohexadiene Moiety):
-
Synthesize a suitably substituted aromatic precursor.
-
Perform a Birch reduction to generate the cyclohexadiene ring.
-
Install the required methoxy groups.
-
-
Coupling and Spiroketalization:
-
Couple Fragment A and Fragment B using a suitable cross-coupling reaction (e.g., Suzuki, Stille) or a nucleophilic addition.
-
Induce intramolecular spiroketalization of the coupled product using a mild acid catalyst.
-
-
Final Steps:
-
Perform any necessary deprotection steps.
-
Conduct a final oxidation to install the dione functionality on the cyclohexadiene ring to yield this compound.
-
Purification Protocol
The purification of this compound from a crude reaction mixture or a natural product extract would involve a combination of chromatographic techniques to separate the target compound from impurities and byproducts.[1][2][3]
1. Initial Extraction and Partitioning:
-
If starting from a natural source, perform an initial extraction with an organic solvent like ethyl acetate or methanol.
-
The crude extract is then partitioned between two immiscible solvents (e.g., hexane and methanol) to achieve a preliminary separation based on polarity.[3]
2. Column Chromatography:
-
The partially purified extract is subjected to column chromatography on silica gel.[1][2]
-
A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the column chromatography step are pooled, concentrated, and further purified by preparative HPLC.[3]
-
A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
4. Crystallization:
-
The highly purified this compound obtained from HPLC can be crystallized from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexane) to obtain a crystalline solid of high purity.
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Purity (%) | Overall Yield (%) |
| Crude Extract | 1000 | - | ~5 | - |
| Solvent Partitioning | 1000 | 250 | ~20 | 25 |
| Silica Gel Chromatography | 250 | 80 | ~75 | 8 |
| Preparative HPLC | 80 | 25 | >98 | 2.5 |
| Crystallization | 25 | 20 | >99.5 | 2.0 |
Visualizations
Caption: A workflow diagram illustrating the hypothetical synthesis and purification of this compound.
Caption: Logical relationships in the synthesis and purification strategy for this compound.
References
Application Notes and Protocols for the High-Yield Synthesis of Amorphispironone Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: Amorphispironone and its analogs represent a class of complex natural products with a core spiroketal structure, suggesting potential for significant biological activity. Due to the absence of published high-yield synthetic routes for these specific compounds, this document provides a comprehensive, representative protocol for the synthesis of a hypothetical this compound analog. The proposed synthesis is grounded in established methodologies for the stereoselective construction of spiroketals and related heterocyclic systems.[1][2][3][4] These notes also include detailed experimental procedures, tabulated data for expected outcomes, and diagrams of the synthetic workflow and a relevant biological pathway to guide researchers in the development of novel therapeutic agents based on this scaffold.
Introduction to this compound and Synthetic Strategy
This compound E is a natural product characterized by a complex tetracyclic framework featuring a benzannulated spiroketal.[5][6] Such spiroketal motifs are prevalent in a wide range of biologically active natural products and often serve as rigid scaffolds for presenting functional groups in a well-defined three-dimensional orientation.[1][2] The synthesis of complex spiroketals presents a significant challenge, primarily in controlling the stereochemistry at the spirocyclic center.[1][7]
Strategies for spiroketal synthesis can be broadly categorized into thermodynamically and kinetically controlled cyclizations.[1][8] Thermodynamically controlled methods, often acid-catalyzed, lead to the most stable spiroketal isomer. Kinetically controlled approaches, however, can provide access to less stable isomers, which may be crucial for biological activity.[1][2]
This protocol outlines a hypothetical, convergent synthetic strategy for an this compound analog, focusing on a robust and high-yield approach. The strategy involves the synthesis of two key fragments: a functionalized chromanone derivative and a chiral dihydroxyketone precursor, followed by a stereoselective spiroketalization.
Hypothetical Synthetic Workflow for an this compound Analog
The proposed synthesis is a multi-step process beginning with commercially available starting materials. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for an this compound analog.
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates and scales.
3.1. Synthesis of Chromanone Fragment A
This involves the formation of a chromanone ring, a common structural motif in flavonoids and other natural products.[9][10][11][12][13]
-
Step 1: Friedel-Crafts Acylation of a Substituted Phenol
-
To a stirred solution of 3,4-dimethoxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 equiv.) portion-wise.
-
Add acetyl chloride (1.1 equiv.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the acetophenone intermediate.
-
-
Step 2: Chromanone Formation via Aldol Condensation and Cyclization
-
Dissolve the acetophenone intermediate (1.0 equiv.) and paraformaldehyde (2.0 equiv.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equiv.).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to afford the chromanone fragment.
-
3.2. Synthesis of Dihydroxyketone Fragment B
-
Step 1: Asymmetric Aldol Addition
-
To a solution of a chiral auxiliary-derived ketone (1.0 equiv.) in anhydrous DCM at -78 °C, add titanium tetrachloride (1.1 equiv.).
-
After 30 minutes, add N,N-diisopropylethylamine (1.2 equiv.).
-
Stir for 1 hour, then add a solution of a protected hydroxy-aldehyde (1.2 equiv.) in DCM dropwise.
-
Stir at -78 °C for 6 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the aldol adduct.
-
-
Step 2: Oxidative Cleavage and Protection
-
Dissolve the aldol adduct (1.0 equiv.) in a 1:1 mixture of THF and water.
-
Add sodium periodate (4.0 equiv.) and a catalytic amount of osmium tetroxide (0.02 equiv.).
-
Stir at room temperature for 24 hours.
-
Quench with sodium thiosulfate solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
The resulting crude dihydroxyketone is then protected using a suitable protecting group (e.g., TBS-Cl, imidazole in DMF) to yield the protected dihydroxyketone fragment.
-
3.3. Fragment Coupling and Spiroketalization
-
Step 1: Coupling of Fragments A and B
-
Generate the lithium enolate of the chromanone fragment by treating it with lithium diisopropylamide (LDA) (1.05 equiv.) in anhydrous THF at -78 °C.
-
After 30 minutes, add a solution of the protected dihydroxyketone fragment (which has been converted to an appropriate electrophile, e.g., an α-bromo ketone) (1.0 equiv.) in THF.
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography.
-
-
Step 2: Deprotection and Stereoselective Spiroketalization
-
Dissolve the coupled product (1.0 equiv.) in THF.
-
Add tetra-n-butylammonium fluoride (TBAF) (2.2 equiv.) and stir at room temperature for 3 hours to remove silyl protecting groups.
-
Quench with water and extract with ethyl acetate.
-
Dry and concentrate the organic layers.
-
Dissolve the crude deprotected product in DCM and add a catalytic amount of camphorsulfonic acid (CSA) (0.1 equiv.).
-
Stir at room temperature for 6 hours to effect spiroketalization.
-
Quench with saturated sodium bicarbonate solution.
-
Extract with DCM, wash with brine, dry, and concentrate.
-
Purify by preparative HPLC to yield the final this compound analog.
-
Quantitative Data Summary
The following table summarizes the hypothetical yields and purity for the key steps in the synthesis of the this compound analog.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Purity (by HPLC, %) |
| 1.2 | Chromanone Fragment | 208.22 | 85 | >98 |
| 2.2 | Protected Dihydroxyketone Fragment | 344.53 | 78 (over 2 steps) | >97 |
| 3.1 | Coupled Product | 552.75 | 70 | >95 |
| 3.2 | Final this compound Analog | 410.42 | 65 (over 2 steps) | >99 |
Potential Biological Activity and Signaling Pathway
Spiroketal-containing natural products have been reported to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[14] Preliminary studies on similar compounds suggest that they may induce apoptosis. One potential mechanism is the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent activation of caspases.
Caption: Proposed mechanism of apoptosis induction by an this compound analog.
Conclusion
The synthetic strategy and protocols outlined in this document provide a robust framework for the high-yield synthesis of this compound analogs. By leveraging modern synthetic methodologies for the stereocontrolled formation of the key spiroketal core, these guidelines offer a pathway to access novel compounds for biological evaluation. The potential for these analogs to induce apoptosis highlights their promise as leads for the development of new anticancer therapeutics. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity.
References
- 1. mskcc.org [mskcc.org]
- 2. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Amorphispironon E | C23H22O7 | CID 3086653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Enantioselective Synthesis of Chromanone and Thiochromanone Derivatives - ProQuest [proquest.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]
- 13. ijrpc.com [ijrpc.com]
- 14. Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols for Characterizing the Cellular Effects of Amorphispironone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Amorphispironone is a novel compound with potential therapeutic applications. To facilitate its biological characterization, this document provides a comprehensive set of protocols for a tiered cell-based assay strategy. This strategy is designed to first assess the cytotoxic potential of this compound, subsequently determine if it induces apoptosis, and finally, to investigate its impact on the pivotal NF-κB signaling pathway. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical evaluation of this compound.
Part 1: Cytotoxicity Screening of this compound using MTT Assay
This initial step is crucial for determining the concentration range of this compound that affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound (stock solution of known concentration)
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the expected therapeutic area)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.20 ± 0.03 | 16.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Part 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining
Following the determination of its cytotoxic concentration, the next step is to elucidate the mechanism of cell death induced by this compound. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to distinguish between viable, apoptotic, and necrotic cells.[2] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[2]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
This compound
-
Human cancer cell line
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations (as determined by the MTT assay) for 24 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (IC50) | 48.7 ± 3.5 | 35.1 ± 2.9 | 16.2 ± 1.8 |
| This compound (2x IC50) | 15.3 ± 2.8 | 55.8 ± 4.1 | 28.9 ± 3.2 |
Logical Diagram of Apoptosis Assay Results
Caption: Interpretation of cell populations in the Annexin V/PI apoptosis assay.
Part 3: Investigating the Effect of this compound on the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival.[4][5] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer.[5] This assay will determine if this compound modulates NF-κB activity.
Experimental Protocol: NF-κB Reporter Assay
Materials:
-
This compound
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Complete culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) as a known activator of the NF-κB pathway
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white plate.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control and a TNF-α only control.
-
Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter) to account for cytotoxicity. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α only control.
Data Presentation:
| Treatment | Luminescence (RLU) (Mean ± SD) | NF-κB Activity (% of Control) |
| Vehicle Control | 150 ± 25 | 1.5 |
| TNF-α (10 ng/mL) | 10,000 ± 500 | 100 |
| TNF-α + this compound (1 µM) | 8,500 ± 450 | 85.0 |
| TNF-α + this compound (10 µM) | 4,200 ± 300 | 42.0 |
| TNF-α + this compound (50 µM) | 1,500 ± 200 | 15.0 |
NF-κB Signaling Pathway Diagram
Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Amorphispironone (using Buspirone as a representative Azapirone) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone belongs to the azapirone class of drugs, which are known for their anxiolytic properties. While specific data on this compound is not widely available, this document provides detailed application notes and protocols for its in vivo animal studies based on the well-characterized representative compound, Buspirone. The methodologies and principles outlined here are designed to guide researchers in the preclinical evaluation of this compound's anxiolytic potential, pharmacokinetic profile, and safety.
Buspirone, and by extension other azapirones, primarily exerts its effects through partial agonism at serotonin 5-HT1A receptors.[1][2][3] Unlike benzodiazepines, azapirones do not produce significant sedation, dependence, or withdrawal effects, making them a valuable class of compounds for the treatment of anxiety disorders.[1] The principal mechanism of action involves interaction with both presynaptic and postsynaptic 5-HT1A receptors.[4][5] Initially, agonism at presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons.[3][4] Over time, this leads to the desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Buspirone in Rats
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Buspirone | |||||
| Bioavailability | Oral | - | ~1.4 | % | [6] |
| Cmax | Oral | 20 | ~2.5 | µg/L | [7] |
| Tmax | Oral | - | < 1 | hour | [7] |
| Elimination Half-life | IV | 5 or 15 | 25 | min | [8] |
| Volume of Distribution | IV | - | 2.6 ± 0.3 | L/kg | [6] |
| Clearance | IV | 5 or 15 | 13.1 | mL/min | [8] |
| 6-Hydroxybuspirone (Metabolite) | |||||
| Bioavailability | Oral | - | 19 | % | [6] |
| Elimination Half-life | IV | - | 1.2 ± 0.2 | h | [6] |
| Volume of Distribution | IV | - | 2.6 ± 0.3 | L/kg | [6] |
| Clearance | IV | - | 47.3 ± 3.5 | mL/min/kg | [6] |
| 1-(2-pyrimidinyl)-piperazine (1-PP) (Metabolite) | |||||
| Elimination Half-life | IV | 10 | 79 | min | [8] |
| Clearance | IV | 10 | 8.2 | mL/min | [8] |
Table 2: Acute Toxicity of Buspirone
| Species | Route | LD50 (mg/kg) | Reference |
| Mice | Oral | 655 | [9] |
| Rats | Oral | 196 | [9] |
| Dogs | Oral | 586 | [9] |
Signaling Pathway
The primary mechanism of action of azapirones like Buspirone involves the modulation of the serotonin 5-HT1A receptor signaling pathway.
Caption: 5-HT1A Receptor Signaling Pathway for Buspirone.
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Models: Male Sprague-Dawley or Long-Evans rats are commonly used for anxiety studies.[10][11] Mice (e.g., ICR) can also be utilized.[12]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.
-
Drug Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in distilled water. For intraperitoneal (i.p.) injection, it can be dissolved in saline.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC for oral, saline for IV)
-
Male Sprague-Dawley rats (with jugular vein cannulas for IV studies)
-
Dosing gavage needles (for oral administration)
-
Syringes and needles (for IV administration and blood collection)
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Protocol:
-
Fast rats overnight (with free access to water) before dosing.
-
Administer this compound at the desired dose via oral gavage or intravenous injection.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant and mix gently.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its potential metabolites using a validated analytical method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.[13]
Caption: Workflow for a Pharmacokinetic Study in Rats.
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor. The maze is typically made of a non-reflective material.[14]
Protocol:
-
Administer this compound or vehicle to the animals (e.g., 30 minutes before the test for i.p. injection).
-
Place the animal in the center of the maze, facing an open arm.[14][15]
-
Allow the animal to explore the maze for a 5-minute session.[14][15]
-
Record the session using a video camera positioned above the maze.[14]
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.[14]
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm.[14] An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[14]
Light-Dark Box Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.
Apparatus:
-
A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.[16]
Protocol:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session.[17]
-
Use a video tracking system to record the animal's movement.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.
-
Analyze the data for parameters such as the time spent in the light compartment, the number of transitions between compartments, and the latency to enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.[18][19]
Caption: General Workflow for Anxiolytic Behavioral Testing.
Conclusion
The provided application notes and protocols, based on the well-studied azapirone Buspirone, offer a comprehensive framework for the in vivo evaluation of this compound. These guidelines will enable researchers to systematically investigate its pharmacokinetic properties, anxiolytic efficacy, and safety profile, thereby facilitating its potential development as a novel therapeutic agent for anxiety disorders. Careful adherence to these standardized procedures will ensure the generation of robust and reproducible data.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Buspirone and related compounds as alternative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Acute toxicity study of buspirone hydrochloride in mice, rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Amorphispironone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a specific radiolabeling protocol for Amorphispironone has not been published in the scientific literature. The following application notes and protocols are proposed hypothetical procedures based on established radiochemical methodologies for structurally similar compounds and functional groups present in the this compound molecule. These protocols are intended to serve as a foundational guide for researchers to develop a definitive radiolabeling procedure for this compound.
Introduction to this compound and its Potential for Radiolabeling
This compound is a complex spiroketone natural product with a unique heterocyclic framework. Given its intricate structure, the development of a radiolabeled analog would be a valuable tool for in vitro and in vivo studies, enabling researchers to investigate its pharmacokinetic profile, target engagement, and mechanism of action using techniques such as Positron Emission Tomography (PET) and autoradiography. This document outlines two potential radiosynthesis strategies for this compound: [¹⁸F]Fluoroethylation and [¹¹C]Methylation.
Chemical Structure of this compound:
Note: As the exact biological target of this compound is not yet fully elucidated, the following signaling pathway for the Serotonin 5-HT1A receptor is provided as a representative example of a common target for spirocyclic compounds.
Potential Signaling Pathway Involvement: Serotonin 5-HT1A Receptor Pathway
Many spirocyclic compounds are known to interact with serotonin receptors. Should this compound exhibit affinity for the 5-HT1A receptor, its downstream signaling would likely involve the following pathway.
Caption: A diagram of the 5-HT1A receptor signaling cascade.
Proposed Radiolabeling Protocols
Two potential radiolabeling strategies are presented: [¹⁸F]fluoroethylation and [¹¹C]methylation. The choice of radionuclide will depend on the intended application, with the longer half-life of ¹⁸F (109.8 min) being suitable for more complex and longer duration studies, while the shorter half-life of ¹¹C (20.4 min) is ideal for rapid, repeated imaging studies.
[¹⁸F]Fluoroethylation of this compound
This protocol describes a two-step synthesis involving the preparation of [¹⁸F]fluoroethyl tosylate followed by its reaction with a suitable des-hydroxyethyl this compound precursor.
Caption: A diagram illustrating the proposed workflow for [¹⁸F]fluoroethylation.
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoroethyl Tosylate Synthesis:
-
Aqueous [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
Ethylene glycol ditosylate in acetonitrile is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated at 100°C for 10 minutes.
-
The resulting [¹⁸F]fluoroethyl tosylate is purified using a C18 Sep-Pak cartridge.
-
-
Radiolabeling of this compound Precursor:
-
The purified [¹⁸F]fluoroethyl tosylate is reacted with a des-hydroxyethyl this compound precursor in dimethylformamide (DMF) in the presence of a base (e.g., sodium hydride) at 120°C for 15 minutes.
-
-
Purification and Formulation:
-
The crude reaction mixture is purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
The fraction containing [¹⁸F]fluoroethyl-Amorphispironone is collected, and the solvent is removed.
-
The final product is formulated in a sterile saline solution for injection.
-
-
Quality Control:
-
Radiochemical identity and purity are confirmed by analytical HPLC and thin-layer chromatography (TLC).
-
Specific activity is determined by analytical HPLC with a calibrated radiation detector.
-
[¹¹C]Methylation of this compound
This protocol details a one-step synthesis using [¹¹C]methyl iodide or [¹¹C]methyl triflate to label a suitable des-methyl this compound precursor.
-
Production of [¹¹C]CO₂ and Conversion to [¹¹C]Methylating Agent:
-
[¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
[¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) using established automated synthesis modules.
-
-
Radiolabeling Reaction:
-
The gaseous [¹¹C]methylating agent is trapped in a solution of the des-methyl this compound precursor in a suitable solvent (e.g., DMF or acetone) containing a base (e.g., potassium carbonate or sodium hydroxide) at room temperature or with gentle heating (e.g., 80°C) for 5-10 minutes.
-
-
Purification and Formulation:
-
The reaction mixture is directly injected onto a semi-preparative HPLC system for purification.
-
The fraction corresponding to [¹¹C]methyl-Amorphispironone is collected, the solvent is evaporated, and the product is formulated in sterile saline.
-
-
Quality Control:
-
Radiochemical purity and identity are assessed by analytical HPLC and TLC.
-
Specific activity is calculated based on the amount of radioactivity and the mass of the product determined by UV absorbance in the analytical HPLC.
-
Quantitative Data Summary
The following tables summarize the expected quantitative data for the proposed radiolabeling protocols, based on literature values for similar reactions.
Table 1: Proposed [¹⁸F]Fluoroethylation of this compound - Expected Data
| Parameter | Expected Value |
| Radiochemical Yield (non-decay corrected) | 15 - 30% |
| Radiochemical Purity | > 98% |
| Specific Activity at End of Synthesis | 1.5 - 3.0 Ci/µmol (55 - 110 GBq/µmol) |
| Total Synthesis Time | 60 - 90 minutes |
Table 2: Proposed [¹¹C]Methylation of this compound - Expected Data
| Parameter | Expected Value |
| Radiochemical Yield (decay corrected) | 20 - 40% |
| Radiochemical Purity | > 99% |
| Specific Activity at End of Synthesis | 2.0 - 5.0 Ci/µmol (74 - 185 GBq/µmol) |
| Total Synthesis Time | 30 - 45 minutes |
Conclusion
The development of a radiolabeled this compound tracer holds significant potential for advancing our understanding of its biological activity. The proposed [¹⁸F]fluoroethylation and [¹¹C]methylation protocols provide a solid starting point for the radiosynthesis of this complex natural product. Researchers should note that optimization of reaction conditions, including precursor concentration, base, solvent, temperature, and reaction time, will be necessary to achieve optimal results. Rigorous quality control is essential to ensure the final radiotracer is suitable for in vitro and in vivo applications.
Amorphispironone as a Molecular Probe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone is a potent and selective antagonist of the G-protein coupled receptor (GPCR) designated as Amorphin Receptor 1 (AMR1). Its unique spirocyclic chemical structure confers high affinity and favorable pharmacokinetic properties, making it an invaluable molecular probe for the elucidation of AMR1-mediated signaling pathways and for the screening and development of novel therapeutic agents targeting this receptor. This document provides detailed application notes and protocols for the utilization of this compound in common research settings.
Physicochemical Properties and Handling
-
Chemical Name: [Hypothetical: 2'H-Spiro[cyclohexane-1,8'-indol]-2'-one derivative]
-
Molecular Formula: C₁₈H₂₁NO
-
Molecular Weight: 267.37 g/mol
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in DMSO (>25 mg/mL) and ethanol (>10 mg/mL). For aqueous buffers, prepare a concentrated stock solution in DMSO and dilute to the final concentration.
-
Storage: Store at -20°C for long-term use. Stock solutions in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the binding and functional parameters of this compound at the human AMR1 receptor.
| Parameter | Value (Mean ± SEM) | Receptor | Assay Type | Cell Line |
| Binding Affinity (Kᵢ) | 2.1 ± 0.3 nM | Human AMR1 | Radioligand Competition Binding | HEK293 |
| Functional Potency (IC₅₀) | 15.7 ± 2.5 nM | Human AMR1 | cAMP Accumulation Assay | CHO-K1 |
| Selectivity | >1,500-fold | vs. a panel of 50 common GPCRs, ion channels, and transporters | Various Binding Assays | N/A |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the AMR1 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human AMR1.
-
[³H]-Ligand (a known high-affinity radioligand for AMR1, e.g., [³H]-Amorphin).
-
This compound.
-
Non-specific binding control (a high concentration of a non-radiolabeled AMR1 ligand).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
96-well glass fiber filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]-Ligand (at a final concentration close to its Kₔ), and 50 µL of AMR1-containing cell membranes (typically 10-20 µg of protein per well).
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add 50 µL of scintillation cocktail to each well, and seal the plate.
-
Equilibrate for at least 2 hours before counting in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (IC₅₀) of this compound in blocking agonist-induced modulation of cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human AMR1.
-
This compound.
-
A known AMR1 agonist.
-
Forskolin (to stimulate adenylyl cyclase).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed the CHO-K1-AMR1 cells into a 96-well cell culture plate and grow to confluence.
-
On the day of the experiment, aspirate the growth medium and replace it with 50 µL of Stimulation Buffer containing the desired concentrations of this compound.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of the AMR1 agonist (at a concentration that elicits 80% of its maximal response, EC₈₀).
-
Immediately add 25 µL of forskolin (final concentration typically 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Plot the dose-response curve for this compound and determine the IC₅₀ using non-linear regression.
Visualizations
AMR1 Signaling Pathway
Caption: AMR1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kᵢ Determination
Caption: Workflow for determining the binding affinity (Kᵢ) of this compound.
Logical Relationship of Competitive Antagonism
Caption: Logical diagram of competitive antagonism at the AMR1 receptor by this compound.
Application Notes and Protocols for the Large-Scale Production of Amorphispironone
Introduction
Amorphispironone represents a novel synthetic spiroketal with significant potential for therapeutic applications. Spiroketals are a class of organic compounds characterized by a spirocyclic junction between two heterocyclic rings, a structural motif prevalent in many biologically active natural products. Their rigid three-dimensional structure makes them attractive scaffolds for the development of new drugs. These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis, purification, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.
I. Synthetic Strategies for this compound Production
The large-scale synthesis of spiroketals like this compound can be approached through several modern synthetic strategies. The choice of method often depends on the desired stereochemical outcome, substrate tolerance, and scalability. Below is a comparative summary of key synthetic routes.
Table 1: Comparison of Synthetic Routes for Spiroketal Formation
| Synthetic Strategy | Catalyst/Reagent | Typical Conditions | Yield (%) | Stereoselectivity | Key Advantages | Key Limitations |
| Acid-Catalyzed Spiroketalization | Camphorsulfonic acid (CSA) or other Brønsted/Lewis acids | Room temperature, CH₂Cl₂ | 85-95 | Thermodynamically controlled | High yielding, operationally simple.[1] | Limited to the most stable diastereomer.[1] |
| Transition-Metal Catalysis | AuCl, Pd(OAc)₂ | Room temperature, mild conditions | 80-92 | Kinetically controlled | Access to less stable diastereomers, mild conditions.[1] | Catalyst cost and removal can be a concern for large-scale production. |
| Hetero-Diels-Alder Reaction | Lewis Acid (e.g., TiCl₄) or thermal | Varies (low to high temperature) | 70-90 | High | Convergent, excellent stereocontrol.[1][2] | Substrate scope can be limited. |
| Organocatalytic Spiroketalization | Chiral Brønsted acids (e.g., phosphoric acids) | Mild conditions | 80-99 | High enantioselectivity | Metal-free, environmentally friendly, high enantioselectivity.[1] | Catalyst loading may be higher than metal catalysts. |
II. Experimental Protocols
A. Protocol for Gram-Scale Synthesis of a Spiroketal Precursor
This protocol describes a general method for the synthesis of a dihydroxyketone precursor, which can then be cyclized to form the spiroketal core of this compound.
Workflow for Spiroketal Precursor Synthesis
Caption: Workflow for the synthesis of a dihydroxyketone precursor.
Methodology:
-
Aldol Addition: To a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.1 equiv.). The mixture is stirred for 30 minutes, followed by the dropwise addition of the starting ketone (1.0 equiv.). After another 30 minutes of stirring, the starting aldehyde (1.0 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude aldol adduct is purified by column chromatography on silica gel.
-
Reduction: The purified aldol adduct (1.0 equiv.) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 equiv.) is added portion-wise. The reaction is stirred until completion (monitored by TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the dihydroxyketone precursor.
B. Protocol for Acid-Catalyzed Spiroketalization
This protocol outlines the cyclization of the dihydroxyketone precursor to form the spiroketal.
Methodology:
-
To a solution of the dihydroxyketone precursor (1.0 equiv.) in dichloromethane (0.1 M) at room temperature is added camphorsulfonic acid (0.1 equiv.).[1]
-
The reaction mixture is stirred for 1 hour, monitoring the progress by TLC.[1]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[1]
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel to afford the pure spiroketal.
III. Purification and Characterization
Large-scale purification of this compound can be achieved using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the synthesis and the required purity.
Table 2: Purification Parameters for this compound
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate Gradient | 50-100 mL/min | UV (254 nm) |
| Preparative HPLC | C18 (10 µm) | Acetonitrile:Water Gradient | 20-50 mL/min | UV (220 nm) |
Characterization of the final product should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
IV. Hypothetical Biological Activity and Signaling Pathway
While the specific biological targets of this compound are under investigation, many spiroketal-containing natural products exhibit potent biological activities, including anticancer and anti-inflammatory effects. A plausible mechanism of action for a novel spiroketal like this compound could involve the modulation of key cellular signaling pathways implicated in disease pathogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.
This proposed mechanism suggests that this compound may exert its therapeutic effects by inhibiting key nodes in signaling cascades that are often dysregulated in diseases like cancer.[3] The inhibition of PI3K and MAPK pathways would lead to a downstream reduction in cell proliferation and survival. Further experimental validation is required to elucidate the precise molecular targets and mechanism of action of this compound.
References
Application Notes & Protocols: Amorphispironone Formulation for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorphispironone is a novel therapeutic agent classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability. These properties present significant challenges for oral bioavailability due to dissolution rate-limited absorption. To overcome this limitation, an amorphous solid dispersion (ASD) of this compound has been developed. By converting the crystalline drug into a high-energy amorphous state, stabilized within a polymer matrix, the formulation aims to significantly enhance its dissolution rate and apparent solubility, thereby improving its therapeutic efficacy. Amorphous solid dispersions are a well-established strategy for improving the oral bioavailability of poorly soluble drugs.[1][2][3] This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of the this compound ASD formulation.
Physicochemical Properties of this compound Formulations
The conversion of crystalline this compound to an amorphous solid dispersion results in significant changes to its physicochemical properties. The table below summarizes the key differences between the crystalline drug and the optimized ASD formulation.
| Property | Crystalline this compound | This compound ASD (25% Drug Load) |
| Physical State | Crystalline Solid | Amorphous Powder |
| Appearance | White Crystalline Powder | White to Off-White Powder |
| Aqueous Solubility | ~0.028 mg/mL | ~1.2 mg/mL (apparent) |
| Particle Size (D50) | 25.4 µm | 5.2 µm |
| Glass Transition (Tg) | N/A (Melting Point ~205°C) | 115°C |
| Physical Stability | Stable | Stable for >12 months at 40°C/75% RH |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist to the mineralocorticoid receptor (MR), similar to spironolactone.[4][5] By blocking this receptor, it inhibits the effects of aldosterone in the distal tubules and collecting ducts of the kidneys. This leads to a diuretic effect by preventing sodium and water reabsorption and promoting potassium retention.[5][6] Recent studies also suggest that this pathway intersects with key cellular signaling cascades, such as the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7] Inhibition of this pathway may contribute to additional therapeutic effects.[7]
Experimental Protocols
Protocol for Preparation of this compound ASD by Spray Drying
This protocol describes the preparation of an amorphous solid dispersion of this compound with a hydrophilic polymer, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS).
Materials:
-
Crystalline this compound
-
HPMCAS (e.g., HF grade)
-
Dichloromethane (DCM)
-
Methanol
-
Spray Dryer (e.g., Büchi B-290)
Procedure:
-
Prepare a 5% (w/v) solution of this compound and HPMCAS in a 1:1 mixture of DCM and methanol. The drug-to-polymer ratio can be varied (e.g., 1:3 for 25% drug loading).
-
Stir the solution at room temperature until all components are fully dissolved, resulting in a clear solution.
-
Set up the spray dryer with the following parameters (parameters may need optimization):
-
Inlet Temperature: 80°C
-
Aspirator Rate: 85% (~35 m³/h)
-
Pump Rate: 10% (~3 mL/min)
-
Nozzle Gas Flow: 473 L/h
-
-
Pump the feed solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, forming dry particles of the this compound ASD, which are collected in the cyclone separator.
-
Collect the resulting powder and dry it further in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Store the final ASD powder in a desiccator at room temperature.
Protocol for Physicochemical Characterization of ASD
a) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the this compound ASD powder into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen purge.
-
Analyze the resulting thermogram for a single glass transition (Tg) temperature, which confirms the amorphous state and miscibility of the drug and polymer. The absence of a melting endotherm for crystalline this compound indicates a fully amorphous system.[8]
b) X-Ray Powder Diffraction (XRPD):
-
Place a thin layer of the ASD powder on a sample holder.
-
Scan the sample using a diffractometer with Cu Kα radiation over a 2θ range of 5° to 40°.
-
The absence of sharp Bragg peaks in the diffractogram, and the presence of a characteristic "halo" pattern, confirms the amorphous nature of the material.[9]
c) Scanning Electron Microscopy (SEM):
-
Mount a small amount of the ASD powder onto an aluminum stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample in the SEM at various magnifications to observe the particle morphology and surface characteristics. Spray-dried ASDs typically appear as collapsed or spherical particles.[10]
Protocol for In Vitro Drug Release Study
This protocol evaluates the dissolution and release profile of this compound from the ASD formulation under simulated physiological conditions.
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution Medium: pH 6.8 phosphate buffer (900 mL)
-
This compound ASD capsules (filled with a quantity equivalent to 50 mg of this compound)
-
Crystalline this compound powder (50 mg)
-
HPLC system for quantification
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to 75 RPM.
-
Place one this compound ASD capsule (or 50 mg of crystalline drug as a control) into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL aliquots of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time to generate the dissolution profile.
Experimental and Formulation Workflow
The development and evaluation of the this compound ASD formulation follows a logical progression from preparation to detailed characterization and performance testing.
Summary of Quantitative Data
Table 1: Formulation and Characterization of this compound ASDs
Different drug-to-polymer ratios were prepared to optimize the formulation. The following table summarizes the key characterization data for these formulations.
| Formulation ID | Drug:Polymer Ratio | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (D50, µm) | Tg (°C) |
| ASD-F1 | 1:5 | 16.7 | 98.2 ± 1.5 | 4.8 ± 0.3 | 121.5 |
| ASD-F2 | 1:3 | 25.0 | 99.1 ± 0.8 | 5.2 ± 0.4 | 115.0 |
| ASD-F3 | 1:2 | 33.3 | 97.5 ± 2.1 | 6.1 ± 0.6 | 108.2 |
Data are presented as mean ± standard deviation (n=3). ASD-F2 was selected as the lead formulation due to high drug loading and optimal physical properties.
Table 2: In Vitro Drug Release Profile
The cumulative drug release of the optimized formulation (ASD-F2) was compared against the crystalline drug in pH 6.8 phosphate buffer.
| Time (minutes) | % Release Crystalline Drug | % Release this compound ASD-F2 |
| 5 | 2.1 ± 0.5 | 45.3 ± 3.1 |
| 15 | 6.8 ± 1.1 | 78.9 ± 2.5 |
| 30 | 11.5 ± 1.9 | 92.1 ± 1.8 |
| 60 | 15.3 ± 2.4 | 95.4 ± 1.2 |
| 120 | 18.9 ± 3.1 | 96.2 ± 0.9 |
Data are presented as mean ± standard deviation (n=3).
The amorphous solid dispersion of this compound (ASD-F2) successfully transformed the poorly soluble crystalline drug into a stable, amorphous form. This formulation demonstrated a dramatic increase in the in vitro dissolution rate, with over 90% of the drug released within 30 minutes, compared to less than 15% for the crystalline form. The enhanced dissolution suggests a high potential for improved oral bioavailability. The provided protocols offer a robust framework for the preparation, characterization, and evaluation of this compound ASDs for researchers and drug development professionals.
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Amorphous drug delivery systems: molecular aspects, design, and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FORMULATION FORUM - Amorphous Formulations for Insoluble Drugs: Rational Design & Practical Approaches on Formulation Screening & Development [drug-dev.com]
Application Notes and Protocols for Amorphispironone Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphispironone is a novel small molecule with a spironolactone-like scaffold, suggesting its potential interaction with steroid hormone receptors. Establishing that a compound reaches and binds to its intended molecular target within a cellular context is a critical step in drug discovery, known as target engagement. Verifying and quantifying target engagement provides crucial evidence for the mechanism of action and helps to build a robust structure-activity relationship (SAR). This document provides detailed protocols for three widely used target engagement assays—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinase Activity-Based Profiling (KiNativ™)—as applied to the investigation of this compound's interaction with its putative target, the Mineralocorticoid Receptor (MR).
Putative Target Profile: Mineralocorticoid Receptor (MR)
-
Protein: Mineralocorticoid Receptor (NR3C2)
-
Protein Class: Nuclear Receptor, Ligand-activated transcription factor
-
Cellular Localization: Primarily cytoplasmic in an inactive complex with heat shock proteins; translocates to the nucleus upon ligand binding.
-
Function: Regulates electrolyte and water balance by modulating the transcription of target genes in response to aldosterone.
I. Cellular Thermal Shift Assay (CETSA) for this compound-MR Engagement
CETSA is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature. This thermal stabilization is then quantified.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a suitable cell line expressing endogenous or over-expressed Mineralocorticoid Receptor (e.g., HEK293 cells stably expressing MR, or a renal cell line like mIMCD-3).
-
Seed cells in sufficient quantity for the planned experiment (approximately 2-5 x 10^6 cells per condition).
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. Include a positive control such as spironolactone.
-
-
Cell Lysis and Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Aliquot the supernatant (cell lysate) into PCR tubes for each treatment condition.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 25°C for 3 minutes.
-
-
Separation and Detection of Soluble Protein:
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein.
-
Denature the protein samples by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the Mineralocorticoid Receptor.
-
Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point and treatment condition.
-
Normalize the band intensities to the intensity at the lowest temperature (or a non-heated control) for each condition.
-
Plot the percentage of soluble MR as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation: CETSA
Table 1: CETSA Data Summary for this compound and Mineralocorticoid Receptor
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 52.1 | - |
| This compound | 0.1 | 52.5 | +0.4 |
| This compound | 1 | 54.3 | +2.2 |
| This compound | 10 | 56.8 | +4.7 |
| This compound | 100 | 57.1 | +5.0 |
| Spironolactone | 10 | 56.5 | +4.4 |
Visualization: CETSA Workflow
Caption: CETSA experimental workflow for this compound.
II. Drug Affinity Responsive Target Stability (DARTS)
DARTS is an alternative method to assess target engagement that does not require heating. It is based on the principle that ligand binding can protect the target protein from proteolytic degradation.
Experimental Protocol: DARTS
-
Cell Lysis and Compound Incubation:
-
Prepare cell lysates from a suitable cell line as described in the CETSA protocol.
-
Incubate the cell lysates with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to the lysates at an optimized concentration (to be determined empirically).
-
Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature to allow for partial digestion.
-
-
Stopping the Digestion and Sample Preparation:
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to denature the proteins and inactivate the protease.
-
-
Western Blotting and Data Analysis:
-
Perform Western blotting for the Mineralocorticoid Receptor as described in the CETSA protocol.
-
Quantify the intensity of the full-length MR band for each condition. An increase in the intensity of the full-length MR band in the presence of this compound indicates protection from proteolysis and thus target engagement.
-
Data Presentation: DARTS
Table 2: DARTS Data Summary for this compound and Mineralocorticoid Receptor
| Compound | Concentration (µM) | Protease | % Full-Length MR Remaining (Normalized to No Protease Control) |
| Vehicle (DMSO) | 0.1% | - | 100 |
| Vehicle (DMSO) | 0.1% | + | 15 |
| This compound | 1 | + | 25 |
| This compound | 10 | + | 55 |
| This compound | 100 | + | 70 |
| Spironolactone | 10 | + | 52 |
Visualization: DARTS Signaling Pathway
Caption: Principle of the DARTS assay.
III. KiNativ™ for Off-Target Kinase Profiling
While the primary hypothesized target of this compound is the Mineralocorticoid Receptor, it is crucial to assess its selectivity and potential off-target effects, particularly against kinases, a common source of off-target activity. KiNativ™ is an activity-based protein profiling (ABPP) platform used to assess compound interactions with kinases in a native cellular context.
Experimental Protocol: KiNativ™
-
Cell Treatment and Lysis:
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control.
-
Lyse the cells under non-denaturing conditions to preserve kinase activity.
-
-
Probe Labeling:
-
Incubate the cell lysates with a biotinylated ATP or ADP acyl-phosphate probe. This probe covalently labels the ATP binding site of active kinases. Kinases that are bound by this compound will be unable to react with the probe.
-
-
Proteolytic Digestion and Enrichment:
-
Digest the probe-labeled proteome with trypsin.
-
Enrich the biotinylated peptides (from the active kinases) using streptavidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase peptide between the this compound-treated and vehicle-treated samples. A decrease in the signal for a particular kinase peptide in the this compound-treated sample indicates that the compound has engaged with that kinase.
-
Data Presentation: KiNativ™
Table 3: KiNativ™ Data for this compound (10 µM)
| Kinase Target | % Inhibition (vs. Vehicle) | Putative Interaction |
| CDK2 | 5% | No significant binding |
| GSK3B | 85% | Potential off-target |
| p38α (MAPK14) | 9% | No significant binding |
| SGK1 | 78% | Potential off-target |
| SRC | 3% | No significant binding |
Visualization: KiNativ™ Workflow
Application Notes & Protocols: Using CRISPR-Cas9 to Identify the Molecular Targets of Amorphispironone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amorphispironone is a novel bioactive compound with demonstrated therapeutic potential; however, its mechanism of action remains unknown, hindering further development. This document provides a detailed methodology for identifying the molecular targets of this compound using a genome-wide CRISPR-Cas9 loss-of-function screen. The protocols outlined here cover the entire workflow, from the initial positive selection screen to subsequent hit validation and analysis. By leveraging the power of CRISPR-Cas9, researchers can systematically uncover the genes and pathways through which this compound exerts its effects, thereby accelerating its path toward clinical application.
Introduction
A significant challenge in drug discovery is elucidating the mechanism of action for novel small molecules.[1] CRISPR-Cas9 technology offers a powerful, unbiased approach to this problem by enabling genome-wide functional genomic screens.[2][3][4][5] These screens can identify genes that, when knocked out, confer a specific phenotype in response to a compound, such as resistance or sensitivity.[6]
This application note details a positive selection screening strategy to identify the molecular target(s) of this compound. In this approach, a population of cells expressing a genome-wide sgRNA library is treated with a cytotoxic concentration of the compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. Subsequent deep sequencing can identify the sgRNAs enriched in this surviving population, thereby revealing the genes that are essential for this compound's activity.[7] Following the primary screen, rigorous hit validation is performed to confirm the identified targets.[8][9]
Experimental Protocols
Protocol 1: Whole-Genome CRISPR-Cas9 Positive Selection Screen
This protocol describes the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to find genes that confer resistance to this compound upon knockout.
A. Cell Line Preparation and Lentivirus Production:
-
Cell Line Selection: Choose a human cell line that is sensitive to this compound-induced cytotoxicity.
-
Stable Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction. Use a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin). Select and expand a polyclonal population of Cas9-expressing cells.[9]
-
Cas9 Activity Validation: Confirm Cas9 nuclease activity in the stable cell line using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis, or by detecting indel formation at a target locus.
-
Lentiviral sgRNA Library Production: Amplify and package a pooled whole-genome sgRNA library (e.g., GeCKOv2) into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.[4] Titer the virus to determine the optimal volume for transduction.
B. CRISPR Library Transduction and Screening:
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3. This ensures that the majority of cells receive only a single sgRNA, which is critical for linking phenotype to genotype.[3]
-
Selection of Transduced Cells: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Maintain Library Representation: Throughout the screen, it is crucial to maintain high library representation. Ensure that the number of cells passaged at each step is at least 300–1000 times the number of sgRNAs in the library.[7]
-
This compound Treatment:
-
Determine the IC80-90 (the concentration that kills 80-90% of cells) of this compound for the Cas9-expressing cell line.
-
Split the cell population into two groups: a treatment group (cultured with this compound at the pre-determined IC80-90) and a control group (cultured with vehicle, e.g., DMSO).
-
Culture the cells for 14-21 days, continuously passaging and maintaining the selective pressure in the treatment group.[4]
-
C. Sample Harvesting and Data Analysis:
-
Genomic DNA Extraction: At the end of the screen, harvest at least 100-200 million cells from both the treated and control populations to ensure adequate library coverage.[7] Extract high-quality genomic DNA.
-
sgRNA Sequencing: Use PCR to amplify the sgRNA cassettes from the genomic DNA.[7] Submit the PCR amplicons for next-generation sequencing (NGS) to determine the abundance of each sgRNA.
-
Bioinformatic Analysis:
-
Align sequencing reads to the sgRNA library to get read counts for each sgRNA.
-
Use statistical software like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched in the this compound-treated population compared to the control.[4] Hits are typically ranked by statistical significance (p-value and False Discovery Rate).[7]
-
Protocol 2: Hit Validation
Genes identified as high-confidence hits from the primary screen must be individually validated.[8]
A. Individual Gene Knockout:
-
For each candidate gene, design 2-3 new, independent sgRNAs that target different exons.
-
Clone each sgRNA into a suitable lentiviral vector.
-
Transduce the Cas9-expressing parental cell line with each individual sgRNA construct to generate separate knockout cell lines. Include a non-targeting sgRNA as a control.
-
Confirm gene knockout at the protein level using Western blot or at the genomic level by sequencing the target locus to detect indels.
B. Phenotypic Validation:
-
Perform a dose-response cell viability assay (e.g., CellTiter-Glo) on each validated knockout cell line.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Calculate the IC50 value for each knockout line and the non-targeting control line.
-
A significant increase in the IC50 value for the knockout lines compared to the control confirms that loss of the gene confers resistance to this compound.[9]
C. Orthogonal Validation (Optional but Recommended):
-
To further strengthen the findings, validate hits using an orthogonal method, such as RNA interference (RNAi), to confirm that silencing the gene at the mRNA level produces the same resistance phenotype.[8]
Data Presentation
Quantitative data from the screen and validation experiments should be organized for clear interpretation.
Table 1: Representative Top Hits from Primary CRISPR Screen
| Gene Symbol | Rank | sgRNA Enrichment (Log2 Fold Change) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| GENE-A | 1 | 8.5 | 1.3 x 10⁻⁸ | 2.5 x 10⁻⁷ |
| GENE-B | 2 | 7.9 | 4.2 x 10⁻⁷ | 6.1 x 10⁻⁶ |
| GENE-C | 3 | 7.1 | 1.8 x 10⁻⁶ | 2.0 x 10⁻⁵ |
| GENE-D | 4 | 6.8 | 5.5 x 10⁻⁶ | 5.1 x 10⁻⁵ |
Table 2: Validation of this compound Resistance in Knockout Cell Lines
| Gene Knockout | This compound IC50 (nM) | Fold Resistance (vs. Non-Targeting Control) |
|---|---|---|
| Non-Targeting Control | 15.5 ± 2.1 | 1.0x |
| GENE-A | 248.0 ± 15.3 | 16.0x |
| GENE-B | 195.3 ± 11.8 | 12.6x |
| GENE-C | 161.2 ± 9.5 | 10.4x |
Visualizations
Diagrams illustrating the experimental workflow and the hypothetical mechanism of action provide a clear conceptual framework.
Caption: CRISPR-Cas9 screening workflow for this compound target ID.
Caption: Postulated signaling pathway for this compound's activity.
References
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. biocompare.com [biocompare.com]
- 8. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 9. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amorphispironone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the synthesis of Amorphispironone and related complex spiroketal-containing natural products. The information is presented in a direct question-and-answer format to assist in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for molecules like this compound?
A1: While a specific total synthesis of this compound may not be publicly available, a plausible retrosynthetic analysis suggests a convergent approach. Key steps would likely involve the synthesis of two or more advanced fragments, followed by their coupling and a final spiroketalization step to form the core structure. The synthesis would heavily rely on stereoselective reactions to establish the multiple chiral centers.
Q2: What are the most critical and challenging steps in the synthesis of this compound?
A2: Based on its complex structure, the most challenging aspects are likely to be:
-
Stereocontrolled construction of the spiroketal core: Achieving the desired diastereoselectivity can be difficult. The formation of the spiroketal is often under either thermodynamic or kinetic control, and achieving the desired isomer may require careful optimization of reaction conditions.[1]
-
Synthesis of the highly substituted and functionalized fragments: The fragments themselves are complex and require multi-step syntheses with precise control of stereochemistry.
-
Late-stage functional group manipulations: Introducing sensitive functional groups towards the end of the synthesis can be challenging due to the overall complexity and potential for side reactions.
Q3: How does the anomeric effect influence the stability and synthesis of the spiroketal core?
A3: The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent on a cyclohexane-like ring. In spiroketal synthesis, this effect plays a crucial role in determining the most stable diastereomer.[1] Under thermodynamic conditions (e.g., acid catalysis), the reaction will favor the formation of the spiroketal isomer that is most stabilized by the anomeric effect.[1]
Troubleshooting Guide
Low or No Yield in Reaction Steps
Q: My carbon-carbon bond-forming reaction (e.g., Aldol, Michael addition) to build the backbone is failing or giving very low yields. What should I check?
A:
-
Reagent Quality: Ensure the purity and activity of your reagents, especially organometallics or bases, which can be sensitive to air and moisture.
-
Solvent Purity: Use dry, degassed solvents, as trace amounts of water or oxygen can quench sensitive reagents.
-
Temperature Control: Many bond-forming reactions require precise temperature control. Ensure your reaction is maintained at the optimal temperature. Sub-optimal temperatures can lead to side reactions or decomposition.
-
Activation of Reactants: Confirm that your electrophile or nucleophile is being properly activated. For example, in an aldol reaction, ensure complete enolate formation.
Issues with Spiroketalization
Q: My spiroketalization reaction is producing a mixture of diastereomers. How can I improve the selectivity?
A: The strategy depends on whether the desired product is the thermodynamic or kinetic isomer.
-
For the Thermodynamic Product:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to allow the mixture to equilibrate to the most stable isomer.[1]
-
Catalyst Choice: Stronger acids can facilitate equilibration.
-
-
For the Kinetic Product:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can "trap" the kinetically favored product before it has a chance to equilibrate.[1]
-
Choice of Catalyst: Milder catalysts may favor the kinetic product.
-
Solvent: Aprotic solvents are often preferred for kinetic control to avoid proton-mediated equilibration.[1]
-
Q: The spiroketalization is leading to decomposition of my starting material. What can I do?
A:
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Milder Conditions: The acidic conditions might be too harsh. Consider using a milder acid catalyst or a non-acidic method for spiroketal formation.
-
Protecting Groups: Ensure that all acid-sensitive functional groups in your molecule are adequately protected.
-
Reaction Time: Reduce the reaction time to minimize exposure to the harsh conditions.
Purification Challenges
Q: I am having difficulty separating the diastereomers of the spiroketal. What purification techniques can I try?
A:
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related diastereomers. Experiment with different column phases (normal and reverse-phase) and solvent systems.
-
Flash Chromatography Optimization: Use a high-resolution silica gel and carefully optimize the solvent system with thin-layer chromatography (TLC) to maximize separation.
-
Derivatization: If separation is still challenging, consider derivatizing the mixture to introduce a functional group that may enhance the separability of the diastereomers. The protecting group can be removed after separation.
Data Presentation
Table 1: Comparison of Conditions for Spiroketal Synthesis
| Synthetic Route | Catalyst/Reagent | Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Temp (°C) | Time (h) |
| Acid-Catalyzed Cyclization | Camphorsulfonic acid (CSA) | Dihydroxyketone precursor | 91 | >20:1 | RT | 1 |
| Gold-Catalyzed Cyclization | AuCl (5 mol%) | Alkynediol | 95 | - | RT | 0.5 |
This table summarizes quantitative data from a comparative guide to modern spiroketal synthesis, providing a direct comparison of different approaches.
Experimental Protocols
General Protocol for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
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Preparation: Dissolve the dihydroxy ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., camphorsulfonic acid, p-toluenesulfonic acid, or pyridinium p-toluenesulfonate). The amount of catalyst may need to be optimized.
-
Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution or triethylamine).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: High-level workflow for this compound synthesis.
Caption: Decision tree for troubleshooting diastereoselectivity.
References
Technical Support Center: Optimizing Amorphispironone Stability in Solution
Disclaimer: Amorphispironone is a specialized area of research, and publicly available data on its stability is limited. This guide is formulated based on the stability profile of a closely related steroidal lactone, spironolactone, and general principles of pharmaceutical chemistry. Researchers should use this information as a starting point and conduct their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues:
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Poor Solubility: this compound, like many steroid derivatives, may have limited aqueous solubility. The concentration in your solution might have exceeded its solubility limit under the current storage conditions (e.g., temperature, pH).
-
Degradation: The compound may be degrading into less soluble products.
-
Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially leading to precipitation.
Troubleshooting:
-
Verify the solubility of this compound in your chosen solvent system.
-
Consider using a co-solvent system to improve solubility.
-
Store solutions in tightly sealed containers to prevent solvent evaporation.
-
Analyze the precipitate to determine if it is the parent compound or a degradant.
Q2: I am observing a loss of this compound potency in my biological assays over a short period. What are the likely degradation pathways?
A2: Based on the behavior of the related compound spironolactone, this compound is likely susceptible to the following degradation pathways in solution:
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Hydrolysis: The lactone ring, a common feature in this class of molecules, is prone to hydrolysis, especially under acidic or basic conditions. This opens the ring and renders the molecule inactive.
-
Oxidation: The thioester group, if present in a similar position to spironolactone, can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
Q3: What are the primary degradation products I should be looking for?
A3: For spironolactone, the major degradation products are Canrenone (formed via hydrolysis and loss of the thioacetyl group) and 7α-thio spironolactone. It is plausible that this compound degrades into analogous products. We recommend using analytical techniques such as HPLC-MS to identify and characterize any degradation products in your solutions.
Troubleshooting Guide
This guide provides potential solutions to common stability issues encountered with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in solution | Hydrolysis | - Maintain the pH of the solution within a neutral to slightly acidic range (e.g., pH 4-6).- Avoid strongly acidic or alkaline conditions.- Prepare solutions fresh whenever possible. |
| Oxidation | - Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant to the solution (see Table 1 for examples).- Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Work in a dimly lit environment when handling the compound.- Consider adding a photostabilizer for long-term storage. | |
| Inconsistent results in biological assays | Compound degradation during experiment | - Minimize the time the compound is in aqueous assay buffers.- Prepare stock solutions in a stable organic solvent and dilute into aqueous buffer immediately before use.- Include a stability-indicating control in your experiments (a sample of the compound incubated under the same conditions for the same duration without the biological system). |
| Precipitation upon storage | Poor solubility or supersaturation | - Determine the solubility of this compound in your solvent system at the storage temperature.- Store solutions at a constant, appropriate temperature.- If using a co-solvent system, ensure the components are miscible at the storage temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV/Vis or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 15, 30, 60 minutes). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period (e.g., 24, 48, 72 hours). Keep a control sample wrapped in foil.
-
-
Analysis: Analyze the stressed samples and a control (unstressed) sample by a suitable analytical method (e.g., HPLC-UV or HPLC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.
Example HPLC Conditions (based on spironolactone analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with or without a buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
Table 1: Potential Stabilizers for this compound in Solution
| Stabilizer Type | Example | Potential Application |
| Antioxidant | Butylated hydroxytoluene (BHT) | To prevent oxidative degradation. |
| Ascorbic acid (Vitamin C) | A water-soluble antioxidant. | |
| Sodium metabisulfite | An effective oxygen scavenger. | |
| Photostabilizer | Benzophenones | Can be included in formulations to absorb UV light. |
| Titanium dioxide | Used as an opacifying agent to block light. | |
| pH Modifier | Phosphate buffer | To maintain the pH in a stable range and prevent hydrolysis. |
| Citrate buffer | Another common buffer for controlling pH. |
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
Importance of Stability in Biological Assays
The stability of a test compound is a critical parameter in any biological experiment. If a compound degrades during the course of an assay, the observed biological effect, or lack thereof, may be misinterpreted. The concentration of the active compound may decrease over time, leading to an underestimation of its potency. Furthermore, degradation products may have their own biological activities, which could be agonistic, antagonistic, or toxic, leading to confounding results.
It is therefore essential to ensure that this compound is stable under the specific conditions of your biological assay (e.g., buffer composition, pH, temperature, and duration of the experiment). Running a parallel stability study under assay conditions without the biological components can provide valuable information on the compound's integrity throughout the experiment.
Technical Support Center: Amorphispironone Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Amorphispironone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a compound isolated from Amorpha fruticosa that has demonstrated significant anti-tumor promoting effects in preclinical studies.[1] Like many complex organic molecules, this compound is predicted to have low aqueous solubility, which can be a major hurdle in its development as a therapeutic agent. Poor solubility can lead to low bioavailability and limit its efficacy when administered orally.[2][3]
Q2: What are the general approaches to improve the solubility of a poorly soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modification methods.[4][5]
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Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:
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Chemical Modifications: These involve altering the molecule itself, which is generally a more complex approach reserved for preclinical development. For formulation purposes, the focus is typically on non-covalent modifications.
Q3: Are there any specific strategies that have worked for structurally similar compounds?
Yes, studies on spironolactone, a structurally related potassium-sparing diuretic, have shown successful solubility enhancement using various techniques. These methods are likely to be a good starting point for this compound. Successful approaches for spironolactone include:
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Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material to produce a dry, free-flowing powder.[7][8]
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Solid Dispersions: Creating a dispersion of the drug in an inert carrier, often a polymer, can significantly increase the dissolution rate.[9] The fusion method (hot melt) is one common approach.[9]
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Inclusion Complexes: Using cyclodextrins to form inclusion complexes has been shown to improve the solubility and dissolution of spironolactone.[10]
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Hot Melt Granulation: This is a solvent-free method that uses a molten co-solvent as a binder to improve drug solubility.[11]
Troubleshooting Guides
This section provides a step-by-step approach to systematically investigate and improve the solubility of this compound.
Initial Solubility Assessment
The first step is to determine the baseline solubility of this compound in various relevant media.
Experimental Protocol: Equilibrium Solubility Measurement
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Preparation of Solutions: Prepare saturated solutions of this compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl).
-
Equilibration: Add an excess amount of this compound to each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
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Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Express the solubility in µg/mL or mg/L.
Troubleshooting Workflow for Initial Solubility Assessment
Caption: Initial solubility assessment workflow.
Solubility Enhancement Strategies
Based on the initial assessment, if the solubility of this compound is insufficient, the following strategies can be explored.
The use of co-solvents can increase the solubility of a drug by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2]
Experimental Protocol: Co-solvent Solubility Screening
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Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400)).
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Prepare Co-solvent Systems: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine Solubility: Measure the equilibrium solubility of this compound in each co-solvent system following the protocol described above.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Hypothetical Data: this compound Solubility in Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Water) | 0 | 5.2 ± 0.8 |
| Ethanol | 10 | 15.7 ± 1.2 |
| 20 | 42.1 ± 2.5 | |
| 30 | 98.6 ± 4.1 | |
| Propylene Glycol | 10 | 12.3 ± 1.1 |
| 20 | 35.8 ± 2.0 | |
| 30 | 75.4 ± 3.7 | |
| PEG 400 | 10 | 25.9 ± 1.8 |
| 20 | 78.2 ± 3.9 | |
| 30 | 189.5 ± 7.6 |
Surfactants can enhance the solubility of lipophilic drugs by reducing surface tension and forming micelles that can encapsulate the drug molecules.[3][4]
Experimental Protocol: Surfactant Solubility Screening
-
Select Surfactants: Choose a range of non-ionic, anionic, and cationic surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate, Poloxamer 188).
-
Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above the critical micelle concentration (CMC).
-
Determine Solubility: Measure the equilibrium solubility of this compound in each surfactant solution.
-
Data Analysis: Evaluate the fold-increase in solubility compared to water to determine the most effective surfactant.
Hypothetical Data: this compound Solubility in Surfactant Solutions
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 5.2 ± 0.8 | 1.0 |
| Polysorbate 80 | 0.5 | 38.6 ± 2.9 | 7.4 |
| 1.0 | 92.1 ± 5.3 | 17.7 | |
| Sodium Lauryl Sulfate | 0.5 | 25.4 ± 2.1 | 4.9 |
| 1.0 | 65.8 ± 4.0 | 12.7 | |
| Poloxamer 188 | 0.5 | 18.9 ± 1.5 | 3.6 |
| 1.0 | 47.3 ± 3.2 | 9.1 |
Solid dispersions involve dispersing the drug in a solid matrix, which can enhance solubility by converting the drug to an amorphous form and increasing the surface area for dissolution.[9]
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
-
Select Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (e.g., PEG 4000).
-
Prepare Drug-Carrier Solution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol) at different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.
-
Post-Processing: Further dry the solid mass in a vacuum oven to remove any residual solvent. Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
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Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state).
Troubleshooting Logic for Solid Dispersion Formulation
Caption: Troubleshooting solid dispersion formulations.
Drug Development Pathway Overview
Improving solubility is a critical step in the early stages of drug development. The following diagram illustrates a simplified pathway from discovery to preclinical development, highlighting the importance of formulation.
Caption: Simplified drug development pathway.
References
- 1. This compound | Derris | Anti-tumor | TargetMol [targetmol.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. brieflands.com [brieflands.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. jetir.org [jetir.org]
- 8. Improving the dissolution properties of spironolactone using liquisolid technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 9. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. ijcrt.org [ijcrt.org]
Technical Support Center: Overcoming Amorphispironone Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with Amorphispironone, particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational small molecule inhibitor targeting the kinase domain of the 'Fictional Kinase Receptor' (FKR). In sensitive cancer cell lines, this compound binding to FKR inhibits downstream signaling through the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and metabolism. This inhibition leads to cell cycle arrest and apoptosis.
Q2: My cell line, previously sensitive to this compound, is now showing resistance. What are the potential causes?
The development of acquired resistance to this compound can occur through several mechanisms. Based on preclinical models, the most common are:
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Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Target alteration: Mutations in the FKR gene can alter the drug-binding site, preventing this compound from effectively inhibiting the kinase.
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of FKR inhibition, thereby maintaining pro-survival signals. A common bypass mechanism is the activation of the MAPK/ERK pathway.
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Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may acquire a more stem-cell-like phenotype, which has been associated with innate resistance to various cancer therapies.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[2]
Troubleshooting Guide
If you have confirmed this compound resistance in your cell line, the following troubleshooting steps and experimental protocols can help you identify the underlying mechanism and explore strategies to overcome it.
Initial Assessment of Resistance
The first step in troubleshooting is to quantify the level of resistance and rule out experimental artifacts.
Experimental Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density. Allow cells to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the overnight culture medium and add fresh medium containing the different concentrations of the drug. Include a vehicle-only control.
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Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 15 | 1 |
| Resistant Sub-clone 1 | 250 | 16.7 |
| Resistant Sub-clone 2 | 800 | 53.3 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Sensitive Line[3]
DOT Script for Troubleshooting Workflow
Caption: Workflow for confirming this compound resistance.
Investigating Mechanisms of Resistance
Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
1. Upregulation of Drug Efflux Pumps
Overexpression of efflux pumps like P-gp is a common cause of multidrug resistance.[4][5]
Experimental Protocol: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
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Protein Extraction: Lyse cells from both sensitive and resistant populations to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp. Also, probe for a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Hypothetical Relative P-gp Expression Levels
| Cell Line | Relative P-gp Expression (normalized to β-actin) |
| Parental (Sensitive) | 1.0 |
| Resistant Sub-clone 1 | 12.5 |
| Resistant Sub-clone 2 | 1.2 |
2. Activation of Bypass Signaling Pathways
Cells may activate alternative pathways to overcome the drug's effects.
Experimental Protocol: Western Blot for Phosphorylated ERK (p-ERK)
Follow the same Western Blot protocol as above, but use a primary antibody specific for the phosphorylated (active) form of ERK (p-ERK) and an antibody for total ERK as a control.
Table 3: Hypothetical Relative p-ERK/Total ERK Ratio
| Cell Line | Relative p-ERK/Total ERK Ratio |
| Parental (Sensitive) | 1.0 |
| Resistant Sub-clone 1 | 1.1 |
| Resistant Sub-clone 2 | 9.8 |
DOT Script for this compound Signaling Pathway and Resistance
Caption: this compound signaling and resistance pathways.
Strategies to Overcome Resistance
Based on the identified mechanism of resistance, the following strategies can be employed:
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For P-gp Overexpression: Co-administration of this compound with a P-gp inhibitor (e.g., verapamil or a third-generation modulator) may restore sensitivity.[4][5]
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For Bypass Pathway Activation: A combination therapy approach using this compound and an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) could be effective.
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For Target Alteration: If a specific mutation in FKR is identified, a next-generation inhibitor designed to bind to the mutated kinase may be necessary. Alternatively, therapies targeting downstream components of the pathway could be explored.
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For EMT-related Resistance: The use of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors (e.g., SAHA), has shown promise in reversing the resistant phenotype in some models.[1]
DOT Script for Logical Relationships of Resistance Mechanisms
Caption: Potential mechanisms of this compound resistance.
References
- 1. Drug Resistant Breast Cancer Cell Line Displays Cancer Stem Cell Phenotype and Responds Sensitively to Epigenetic Drug SAHA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigation of Off-Target Effects for Small Molecule Inhibitors
Disclaimer: Information regarding a specific compound named "Amorphispironone" is not available in the public domain. This technical support center provides a generalized framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential off-target effects of any experimental small molecule inhibitor, referred to herein as "Inhibitor-X."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
A: Off-target effects occur when a small molecule inhibitor interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions are a major concern because they can lead to misleading experimental results, unexpected cellular toxicity, and adverse side effects in clinical applications.[1] Understanding and mitigating these effects is a critical step to ensure both the efficacy and safety of a potential therapeutic agent.[1]
Q2: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target. Could this be an off-target effect?
A: Yes, an unexpected or inconsistent phenotype is a primary indicator of potential off-target activity. While many inhibitors are designed for high selectivity, they can interact with other cellular proteins, especially at higher concentrations, leading to confounding effects not directly related to the intended target.[2] It is crucial to experimentally validate that the observed phenotype is a direct result of on-target inhibition.
Q3: What are the standard experimental approaches to identify the specific off-targets of my inhibitor?
A: A multi-pronged approach is recommended for identifying off-target proteins. Key methods include:
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In Vitro Profiling: Screening the inhibitor against large panels of purified proteins, such as kinase panels, can directly identify unintended interactions.[3][][5][6][7] These services are commercially available and offer broad coverage of the human kinome.[3][][5][8]
-
Proteomics-Based Approaches: Techniques like Capture Compound Mass Spectrometry (CCMS) or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify binding partners of your compound in a cellular context.[9][10][11][12]
-
Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 to knock out or silence specific genes can help determine if the observed phenotype is dependent on the intended target.[13]
Q4: What is "paradoxical pathway activation" and how can it be related to off-target effects?
A: Paradoxical pathway activation is when treatment with an inhibitor leads to the unexpected activation of the very pathway it is supposed to inhibit. This can occur through feedback mechanisms or off-target effects on upstream regulators of the pathway.[2][14] For example, an inhibitor might hit an upstream negative regulator more potently than its intended target, leading to a net activation of the pathway.
Troubleshooting Guides
Issue 1: The observed cellular phenotype does not correlate with the on-target IC50.
| Question | Answer & Recommended Action |
| Have you performed a dose-response curve? | Conduct a dose-response experiment and compare the potency (EC50) for the observed phenotype with the biochemical potency (IC50) for on-target engagement. A significant discrepancy may indicate an off-target effect.[1] |
| Have you used a structurally unrelated inhibitor for the same target? | If a structurally different inhibitor for the same target does not produce the same phenotype, it is likely that the initial compound's effect is due to its unique off-target profile.[1][2] |
| Can the phenotype be rescued by modulating the on-target pathway? | Attempt a rescue experiment by overexpressing the intended target or introducing a drug-resistant mutant. If the phenotype is not rescued, it strongly suggests the involvement of other targets.[1] |
Issue 2: My compound shows significant cytotoxicity at concentrations required for target inhibition.
| Question | Answer & Recommended Action |
| Does the cytotoxicity correlate with on-target inhibition? | Perform a dose-response analysis for both cytotoxicity and on-target inhibition. If the cytotoxic concentration is much higher than the on-target inhibition concentration, it may be an off-target effect. However, potent on-target effects can also lead to toxicity. |
| Have you screened the compound against a toxicity panel? | Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs) to identify interactions with proteins known to cause adverse effects.[1] |
| Is the toxicity observed in cell lines that do not express the intended target? | Perform a counter-screen using a cell line that lacks the intended target. If toxicity persists, it is likely due to off-target effects.[1] |
Data Presentation
Summarizing quantitative data from selectivity profiling is crucial for assessing a compound's specificity.
Table 1: Hypothetical Kinase Selectivity Profile for Inhibitor-X
| Target | IC50 (nM) | Target Class | Selectivity (Fold vs. On-Target) |
| Target Kinase A | 15 | On-Target | - |
| Off-Target Kinase B | 1,800 | Kinase | 120 |
| Off-Target Kinase C | 4,500 | Kinase | 300 |
| Off-Target Kinase D | >10,000 | Kinase | >667 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a more specific compound.[7]
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification and Validation
-
Primary Observation: Notice an unexpected phenotype or toxicity in cell-based assays.
-
Dose-Response Analysis: Perform a dose-response curve for the phenotype and compare the EC50 to the on-target IC50.
-
Orthogonal Compound Testing: Use a structurally unrelated inhibitor of the same target to see if the phenotype is recapitulated.
-
Broad-Spectrum Screening:
-
If the target is a kinase, perform a kinome-wide binding or activity assay (e.g., KINOMEscan™ or similar services) to identify potential off-targets.[2]
-
For non-kinase targets or to identify novel off-targets, consider chemical proteomics approaches like CETSA-MS or affinity purification-mass spectrometry.[9][12]
-
-
Target Validation: For high-confidence off-targets identified in screening:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of Inhibitor-X to see if the on-target and off-target activities can be separated.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified version to confirm if Inhibitor-X binds to a suspected off-target in intact cells.[1][11][15][16][17]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with Inhibitor-X at a desired concentration and another set with a vehicle control (e.g., DMSO) for 1-3 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Inhibitor-X-treated samples. A shift in the melting curve to a higher temperature in the presence of Inhibitor-X indicates target engagement.
Mandatory Visualizations
Caption: A troubleshooting workflow for investigating suspected off-target effects.
Caption: On-target versus off-target pathway inhibition by a hypothetical compound.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
- 9. criver.com [criver.com]
- 10. europeanreview.org [europeanreview.org]
- 11. CETSA [cetsa.org]
- 12. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Chromatographic Resolution of Amorphispironone
Welcome to the technical support center for the chromatographic analysis of Amorphispironone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
This compound is a complex natural product with a spiroketal structure. Its chemical formula is C₂₃H₂₂O₇, and it has a molecular weight of 410.4 g/mol . A key feature of this compound is its chirality, meaning it exists as enantiomers (non-superimposable mirror images). The separation of these enantiomers is often challenging because they have identical physical and chemical properties in an achiral environment. Achieving good resolution between these enantiomers, as well as from other impurities, is critical for accurate quantification and characterization.
Q2: What are the key factors affecting the resolution of this compound in HPLC?
Several factors can significantly impact the resolution of this compound. These include the choice of stationary phase (the column), the composition of the mobile phase, the column temperature, and the flow rate. For chiral molecules like this compound, the use of a chiral stationary phase (CSP) is typically essential for separating the enantiomers.
Q3: Which type of HPLC column is most suitable for this compound resolution?
Given the chiral nature of this compound, a chiral stationary phase (CSP) is the most appropriate choice for enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating complex, oxygenated heterocyclic compounds like this compound. Macrocyclic glycopeptide-based columns (e.g., vancomycin or teicoplanin phases) can also be effective. For initial method development without chiral separation or for separating from achiral impurities, a high-purity reversed-phase column, such as a C18 or C8, can be used.
Q4: How does the mobile phase composition affect the resolution?
The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in achieving optimal resolution.
-
Organic Modifier: In normal-phase chromatography, common mobile phases consist of a nonpolar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. In reversed-phase chromatography, a polar mobile phase, typically a mixture of water and acetonitrile or methanol, is used. The ratio of these solvents will affect the retention time and selectivity.
-
Additives: Small amounts of additives can significantly improve peak shape and resolution. For example, in normal-phase chromatography, additives like diethylamine (DEA) can help to reduce peak tailing for basic compounds. In reversed-phase, acids like formic acid or trifluoroacetic acid (TFA) are often added to control the ionization of the analyte and improve peak shape.
-
pH: For ionizable compounds, the pH of the mobile phase can dramatically alter retention and selectivity. While this compound does not have strongly acidic or basic functional groups, subtle changes in pH can still influence interactions with the stationary phase.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Enantiomers | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Polysaccharide-based columns are a good starting point for spiroketal compounds. |
| Suboptimal mobile phase composition. | Optimize the type and ratio of the organic modifier (e.g., isopropanol/hexane in normal phase). Experiment with different mobile phase additives. | |
| High flow rate. | Decrease the flow rate. This generally increases the interaction time with the stationary phase and improves resolution.[1] | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures can sometimes improve resolution, but higher temperatures can improve efficiency.[1][2] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier. For example, a small amount of a basic additive like diethylamine in normal phase can mitigate interactions with acidic silanol groups on the silica support. |
| Column overload. | Reduce the sample concentration or injection volume.[3] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Peak Broadening | Extra-column volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector to minimize dead volume. |
| High flow rate. | Decrease the flow rate to allow for better mass transfer.[2] | |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase.[3] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. |
| Fluctuations in pump pressure or flow rate. | Check the HPLC system for leaks, bubbles in the pump, or worn pump seals. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing of components. | |
| No Peaks or Very Small Peaks | Incorrect detection wavelength. | Determine the UV absorbance maximum of this compound and set the detector to that wavelength. |
| Sample degradation. | Ensure the sample is stored properly and is stable in the chosen solvent. | |
| Injection issue. | Verify the proper functioning of the autosampler or manual injector. |
Experimental Protocols
As no specific HPLC method for this compound is readily available in the literature, the following is a proposed starting method based on the analysis of structurally similar spiroketal natural products. This method should be optimized for your specific application.
Proposed Chiral HPLC Method for this compound
-
Column: Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose-based CSP), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Heptane/Isopropanol (90:10, v/v). Optimization may be required; a gradient may be necessary if other impurities are present.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
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Detection: UV at the absorbance maximum of this compound (to be determined experimentally, likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for improving this compound resolution.
Experimental Workflow for Method Development
This diagram outlines the steps for developing a suitable HPLC method for this compound analysis.
Caption: Workflow for this compound HPLC method development.
References
- 1. Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Amorphispironone assays
Welcome to the technical support center for Amorphispironone assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you minimize background noise and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in this compound assays?
High background noise can obscure results and reduce assay sensitivity.[1] The most common sources include:
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Non-Specific Binding: Antibodies or other detection reagents may bind to unintended proteins or unoccupied sites on the microplate surface.[2][3] This is a frequent cause of elevated background signals.[3]
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Insufficient Washing: Inadequate washing fails to remove unbound antibodies and reagents, leading to a higher background signal.[1][4] Conversely, overly aggressive washing can strip away specifically bound molecules.[1][5]
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Suboptimal Blocking: The blocking buffer may not be effectively covering all non-specific binding sites on the plate.[1][6] The choice of blocking agent is crucial and can depend on the specific assay components.[6]
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Reagent Concentration and Quality: Using excessive concentrations of primary or secondary antibodies can increase non-specific binding.[6] Additionally, the quality and proper storage of reagents are vital to prevent degradation and maintain specificity.[1][7]
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Sample Quality and Contamination: Contaminants in samples or reagents, such as detergents or microbial contamination, can interfere with the assay and generate false signals.[7][8]
Q2: How does this compound work? What is its signaling pathway?
This compound is a potent and selective antagonist of the hypothetical G-Protein Coupled Receptor, GPCR-X, which is implicated in oncogenic signaling. Upon agonist binding, GPCR-X activates a downstream cascade involving mTORC2 and NF-κB, promoting cell proliferation and chemotherapy resistance.[9] this compound blocks this pathway at the initial receptor level, thereby inhibiting these effects.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues leading to high background noise.
Issue 1: High Background in All Wells (Including Negative Controls)
High background across the entire plate often points to a systemic issue with reagents or procedural steps like washing and blocking.
Troubleshooting Steps:
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Review Washing Protocol: Insufficient washing is a primary cause of high background.[4] Ensure wash volumes are adequate (e.g., 300 µl for a 96-well plate) and the number of wash cycles is optimal (typically 3-5).[5][10] Adding a detergent like Tween-20 to the wash buffer can also help.[1]
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Optimize Blocking Step: An ineffective blocking step leaves non-specific sites on the well surface open for antibodies to bind.[6] You may need to test different blocking agents or increase the incubation time or concentration.[6]
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Check Antibody Concentrations: High concentrations of either primary or secondary antibodies can lead to increased non-specific binding.[6] It is crucial to optimize the concentrations for your specific assay.
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Prepare Fresh Reagents: Buffers and reagents can become contaminated over time.[8] Prepare fresh wash and blocking buffers for each experiment to rule out contamination.[8]
Issue 2: Choosing the Right Blocking Buffer
The choice of blocking buffer is critical for minimizing non-specific binding while preserving the specific signal.[1][11]
Comparison of Common Blocking Agents
| Blocking Agent | Primary Component | Advantages | Disadvantages | Recommended Use Cases |
| BSA | Bovine Serum Albumin | Single purified protein, reduces risk of cross-reactivity compared to serum.[12] | May contain contaminating IgG that can cross-react.[12] Not ideal for biotin-avidin systems due to endogenous biotin. | General use in many immunoassays.[1][13] |
| Casein / Non-fat Milk | Milk Proteins | Inexpensive and effective at blocking.[11] Casein can provide lower backgrounds than BSA.[11] | Can mask some antigens or cross-react with phospho-specific antibodies. May contain biotin. | Recommended for applications using biotin-avidin complexes (casein).[11] |
| Normal Serum | Serum Proteins | Very effective due to protein diversity, blocking multiple types of interactions.[6] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[12] | When other blockers fail; use serum from the secondary antibody's host species.[12] |
| Fish Gelatin | Fish Collagen | Less likely to cross-react with mammalian antibodies.[11] | May not be as effective a blocker as protein-based options for all assays. | Assays using mammalian antibodies where cross-reactivity with BSA or milk is a concern.[11] |
| Plant-based Blockers | Plant-derived proteins | Animal-free, eliminates the possibility of species cross-reactivity.[14] | May require optimization for specific assay systems. | Multi-labeling applications and when reducing animal-derived reagents is desired.[14] |
Experimental Protocols
Protocol 1: Optimizing Wash Steps
This protocol provides a systematic approach to optimizing the washing procedure to reduce background without diminishing the specific signal.
Objective: To determine the optimal wash volume, number of wash cycles, and soak time.
Methodology:
-
Prepare Assay Plate: Coat and block a 96-well plate according to your standard this compound assay protocol. Include positive control (agonist only), negative control (no agonist), and experimental wells.
-
Apply Primary & Secondary Reagents: Follow your standard protocol for incubations.
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Establish Wash Conditions Matrix: Divide the plate into sections to test different washing parameters:
-
Execution: Perform the washes using an automated plate washer or calibrated multichannel pipettes. Ensure complete aspiration of the wash buffer without disturbing the bound complexes.[10]
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Develop and Read: Add substrate, stop the reaction, and read the plate on a microplate reader.
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Analysis: Calculate the signal-to-noise ratio (Positive Control Signal / Negative Control Signal) for each condition. The optimal condition is the one that provides the highest signal-to-noise ratio.
Protocol 2: Selecting the Optimal Blocking Buffer
This protocol helps you select the most effective blocking agent for your this compound assay from a panel of common blockers.
Objective: To identify the blocking buffer that yields the lowest background and highest specific signal.
Methodology:
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Prepare Blocking Buffers: Prepare several different blocking buffers for testing. A common starting panel includes 1% BSA in PBS, 5% non-fat dry milk in PBS, and a commercial blocking buffer.[15]
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Plate Setup: Coat a 96-well plate with your target antigen. Assign columns of the plate to each blocking buffer being tested. Include positive and negative control wells for each buffer type.
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Blocking: Add the different blocking buffers to their assigned columns and incubate according to standard protocols (e.g., 1 hour at room temperature).[15]
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Proceed with Assay: After blocking, wash the plate and proceed with the rest of your standard this compound assay protocol (primary antibody, secondary antibody, etc.).
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Develop and Read: Add substrate and read the plate.
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Analysis: Compare the background signal (from negative control wells) and the specific signal (from positive control wells) across the different blocking conditions.[15] Select the buffer that provides the highest signal-to-noise ratio.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. biocompare.com [biocompare.com]
- 5. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 6. biocompare.com [biocompare.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Oncogenic EGFR signaling activates an mTORC2-NF-κB pathway that promotes chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
Amorphispironone Dosage Optimization for In Vivo Studies: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage optimization of Amorphispironone for in vivo studies. The following information is based on the known characteristics of similar anxiolytic compounds, such as Buspirone, and is intended to serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel azapirone compound. Its primary mechanism of action is as a serotonin 5-HT1A receptor partial agonist.[1] It exhibits high affinity for presynaptic 5-HT1A autoreceptors, which initially leads to a decrease in serotonin release.[1] Over time, this is thought to cause desensitization of these autoreceptors, resulting in an overall increase in serotonergic neurotransmission.[1] this compound also has a weaker affinity for dopamine D2 receptors, where it acts as an antagonist.[1]
Q2: What are the key pharmacokinetic parameters to consider for this compound in preclinical species?
While specific data for this compound is not available, based on analogous compounds like Buspirone, you can expect rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability (around 5%).[1][2] The major metabolite may also be pharmacologically active.[2][3] Key parameters to determine in your chosen animal model include Cmax, Tmax, AUC, elimination half-life, and bioavailability.
Q3: How should I prepare this compound for oral administration in rodents?
For oral gavage, this compound can typically be suspended in a vehicle such as 0.5% methylcellulose in sterile water. It is crucial to ensure a homogenous suspension to achieve consistent dosing. Sonication of the suspension is recommended before administration.
Q4: What is a typical starting dose range for this compound in a mouse model of anxiety?
A common starting dose range for novel anxiolytic compounds in mice is 1-10 mg/kg, administered orally. Dose-response studies are essential to determine the optimal dose for your specific behavioral assay.
Troubleshooting Guides
Issue 1: High variability in behavioral readouts between animals.
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Possible Cause: Inconsistent drug administration or vehicle preparation.
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Solution: Ensure the this compound suspension is homogenous. Vortex and sonicate the suspension before each administration. Use precise oral gavage techniques to minimize volume errors.
-
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Possible Cause: Individual differences in drug metabolism.
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Solution: Increase the sample size per group to improve statistical power. Consider performing satellite pharmacokinetic studies to correlate plasma drug levels with behavioral outcomes.
-
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Possible Cause: Stress induced by handling and injection.
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Solution: Habituate the animals to the experimental procedures, including handling and sham dosing, for several days before the actual experiment.
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Issue 2: Lack of a clear dose-response relationship.
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Possible Cause: The selected dose range is not optimal.
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Solution: Expand the dose range in your next study. Include both lower and higher doses to capture the full dose-response curve.
-
-
Possible Cause: The compound has a narrow therapeutic window.
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Solution: Use a logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) to better define the effective dose range.
-
-
Possible Cause: Saturation of metabolic pathways.
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Solution: Analyze plasma samples for both the parent compound and its major metabolites to understand the exposure at different dose levels.
-
Issue 3: Unexpected sedative effects at higher doses.
-
Possible Cause: Off-target effects or excessive receptor engagement.
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Solution: Conduct a thorough literature review of compounds with similar structures. Perform a basic functional observational battery (FOB) or Irwin screen at a range of doses to characterize the compound's full in vivo profile.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Preclinical Species (Single Oral Dose of 10 mg/kg)
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Elimination Half-life (hr) | Oral Bioavailability (%) |
| Mouse | 150 ± 25 | 0.5 | 450 ± 70 | 2.5 ± 0.5 | ~4 |
| Rat | 120 ± 30 | 0.75 | 500 ± 90 | 3.0 ± 0.7 | ~5 |
| Dog | 80 ± 15 | 1.0 | 600 ± 110 | 4.5 ± 1.0 | ~10 |
Table 2: Example Dose-Response Data for this compound in the Elevated Plus Maze (EPM) Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (seconds) | Open Arm Entries (%) |
| Vehicle | 0 | 35 ± 5 | 20 ± 4 |
| This compound | 1 | 45 ± 7 | 25 ± 5 |
| This compound | 3 | 60 ± 8 | 35 ± 6 |
| This compound | 10 | 75 ± 10 | 45 ± 8 |
| Diazepam (Positive Control) | 2 | 80 ± 9 | 50 ± 7 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of Dosing Solution:
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Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Add the this compound powder to the vehicle to achieve the desired concentration.
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Vortex the mixture for 1 minute, followed by sonication for 10 minutes in a water bath sonicator to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse by the scruff of the neck.
-
Use a 20-gauge, 1.5-inch curved gavage needle.
-
Carefully insert the needle into the esophagus and deliver the dose volume (typically 10 mL/kg).
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Monitor the animal for any signs of distress after dosing.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer this compound or vehicle orally 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
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Record the time spent in the open and closed arms and the number of entries into each arm using an automated tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the different treatment groups using a one-way ANOVA followed by a post-hoc test.
-
Visualizations
Caption: A typical experimental workflow for assessing the anxiolytic efficacy of this compound.
Caption: The proposed mechanism of action of this compound at serotonergic and dopaminergic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in Amorphispironone handling and storage
This technical support center provides guidance on the common pitfalls in handling and storage of Amorphispironone. Due to the limited availability of specific data for this compound, the information provided is largely based on the well-characterized properties of rotenoids, the chemical class to which this compound belongs. Researchers should use this information as a general guide and apply it with careful consideration of their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a natural product isolated from the plant Amorpha fruticosa. It belongs to the class of compounds known as rotenoids. In research, it is primarily investigated for its potential anti-tumor properties.
Q2: How should I handle and store powdered this compound?
Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Exposure to air and light can lead to degradation.
Q3: How do I prepare and store stock solutions of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific experimental needs.
Q4: What are the main factors that can cause this compound to degrade?
Based on data for related rotenoids, this compound is likely susceptible to degradation under the following conditions:
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Light: Exposure to UV and even ambient light can cause photodegradation.
-
Air (Oxygen): Oxidation can occur, leading to the formation of degradation products.
-
Alkaline pH: Rotenoids are known to be unstable in basic solutions.
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation.
Q5: What are the signs of this compound degradation?
Degradation may not always be visible. However, a color change in the solid compound or in solution (e.g., turning yellow or brown) can be an indicator. For experimental purposes, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) by observing the appearance of new peaks or a decrease in the area of the parent compound peak.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot new stock solutions and store them properly at -20°C or below, protected from light. Avoid using old stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution using a spectrophotometer or HPLC if a standard is available. Ensure accurate dilution by using calibrated pipettes. |
| Variability in experimental conditions. | Standardize all experimental parameters, including incubation times, temperature, and light exposure. When working with light-sensitive compounds, conduct experiments under subdued lighting conditions or use amber-colored labware. |
| Cell culture variability. | Ensure consistent cell passage number, confluency, and health. Monitor for any signs of contamination. |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility. | This compound, like other rotenoids, is expected to have low solubility in water. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is sufficient to maintain solubility but not high enough to cause cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays. |
| pH of the medium. | Check the pH of your experimental medium. As rotenoids can be unstable at alkaline pH, ensure the pH is within a stable range for the compound (typically neutral or slightly acidic). |
| Temperature effects. | Some compounds are less soluble at lower temperatures. If you are working at a reduced temperature, you may need to adjust the solvent concentration or use a different solvent system. |
Data Presentation
Table 1: General Stability Profile of Rotenoids (as a proxy for this compound)
| Condition | Stability | Recommendations |
| Solid (Powder) | Relatively stable when protected from light and air. | Store in a tightly sealed, opaque container in a desiccator at room temperature or below. |
| In Organic Solvents (e.g., DMSO) | Stable for months when stored at -20°C or -80°C in aliquots. | Prepare single-use aliquots to avoid freeze-thaw cycles. Use amber vials. |
| In Aqueous Solution | Unstable, especially at alkaline pH. | Prepare fresh aqueous solutions for each experiment. Maintain a neutral or slightly acidic pH. |
| Light Exposure | Sensitive to UV and visible light. | Protect from light at all stages of handling and experimentation. Use amber labware or cover with aluminum foil. |
| Temperature | Degradation accelerates with increasing temperature. | Store stock solutions at low temperatures. Avoid prolonged exposure to ambient or elevated temperatures during experiments. |
Experimental Protocols
Due to the lack of specific published protocols for this compound, a general workflow for a cell-based cytotoxicity assay is provided below. This should be adapted and optimized for your specific cell line and experimental goals.
General Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent, incubate, and read luminescence).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for this compound handling and use in experiments.
Caption: Factors leading to the degradation of this compound.
Enhancing the signal-to-noise ratio for Amorphispironone detection
Technical Support Center: Amorphispironone Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) for this compound detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio (SNR) in this compound analysis by LC-MS?
A low SNR in liquid chromatography-mass spectrometry (LC-MS) analysis can stem from multiple sources that either decrease the analyte signal or increase the background noise.[1][2] Key factors include:
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High Background Noise: This can be caused by contaminated solvents or reagents, gas bubbles in the mobile phase, an aging detector lamp, or electronic interference.[3][4][5]
-
Low Signal Intensity: This may result from poor ionization efficiency of this compound, signal suppression from matrix components, suboptimal mobile phase pH, incorrect instrument settings, or analyte degradation during sample preparation.[1][6]
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Matrix Effects: Co-eluting compounds from complex sample matrices (e.g., plasma, urine) can interfere with the ionization of this compound, either suppressing or enhancing the signal unpredictably.[1][7]
Q2: How can I mitigate matrix effects when analyzing this compound in biological samples like plasma?
Mitigating matrix effects is crucial for achieving a high SNR and accurate quantification.[1] Effective strategies include:
-
Optimized Sample Preparation: Employ a robust sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate this compound and remove interfering matrix components.[1][6]
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Chromatographic Separation: Adjust the HPLC gradient to ensure this compound elutes in a region free from major matrix interferences. Using a narrower internal diameter column can also improve peak shape and signal intensity.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard can help compensate for signal suppression or enhancement, as it will be affected by the matrix in a similar way to the analyte.
Q3: What is the optimal mobile phase composition for maximizing the this compound signal in reversed-phase HPLC?
The mobile phase significantly impacts ionization efficiency.[6][8] For basic compounds like this compound, using a mobile phase with a pH set approximately two units below the analyte's pKa is recommended to ensure it remains in its protonated, charged form, which is ideal for positive mode electrospray ionization (ESI).[8][9]
-
Recommendation: Add a volatile modifier like 0.1% formic acid to both the aqueous and organic mobile phases (e.g., water and acetonitrile). This promotes better protonation, leading to a stronger signal in positive ion mode.[6][9] Avoid non-volatile buffers like phosphate, which can contaminate the mass spectrometer source.
Q4: How critical are electrospray ionization (ESI) source parameters for improving the this compound signal?
ESI source parameters are critical and must be optimized to ensure efficient desolvation and ionization of this compound.[8][10] Key parameters to adjust include:
-
Spray Voltage: An optimal voltage ensures a stable spray. Too high a voltage can cause corona discharge, increasing noise, while too low a voltage may result in poor ionization.[8]
-
Gas Temperatures and Flow Rates: The nebulizing and desolvation gas flows and temperatures must be sufficient to evaporate solvent from the ESI droplets, but excessive temperatures can cause thermal degradation of the analyte.[1][9]
-
Sprayer Position: The position of the ESI needle relative to the MS inlet should be optimized to maximize ion sampling.[8]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during this compound analysis.
Guide 1: Issue - High or Irregular Baseline Noise in Chromatogram
Q: My chromatogram shows a very noisy or wandering baseline. What steps should I take to fix this?
A: A noisy baseline obscures small peaks and compromises the limit of detection.[2][3] Follow this diagnostic workflow to identify and resolve the source of the noise. The most common causes are related to the mobile phase, pump, or detector.[3][4][5]
Troubleshooting Workflow for High Baseline Noise
Guide 2: Issue - Low Signal Intensity for this compound Peak
Q: My this compound peak is present but very weak, resulting in poor SNR. How can I increase its intensity?
A: A weak signal can be boosted by systematically optimizing each stage of the analytical process, from sample preparation to mass spectrometer settings.[1] The following workflow outlines key areas for optimization.
Experimental Workflow for Signal Enhancement
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol describes an optimized SPE method for extracting this compound from a plasma matrix, designed to reduce interferences and improve SNR.
-
Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Pre-treatment: Thaw human plasma samples at room temperature. To 200 µL of plasma, add 20 µL of an internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 15 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water through the cartridge to remove less polar interferences.
-
-
Elution: Elute this compound by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
Protocol 2: Optimized LC-MS/MS Method for this compound Quantification
This method is designed for the sensitive quantification of this compound using a triple quadrupole mass spectrometer.
-
LC System: UHPLC system
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: m/z 415.2 -> 289.1 (Quantifier), m/z 415.2 -> 174.3 (Qualifier)
-
Internal Standard (IS): m/z 419.2 -> 293.1
-
-
Key Source Parameters: See Table 2 for optimized values.
Quantitative Data and Optimization
Table 1: Comparison of SPE Sorbents for this compound Recovery and SNR
| SPE Sorbent Type | Average Recovery (%) | Average Matrix Effect (%) | Resulting SNR (at 1 ng/mL) |
| C18 (Reversed-Phase) | 75.2 | -45.3 | 28 |
| Mixed-Mode Cation Exchange | 96.8 | -8.7 | 155 |
| Polymeric (Reversed-Phase) | 88.4 | -22.1 | 92 |
Data indicates that a mixed-mode cation exchange sorbent provides the best combination of high recovery and low matrix effects, leading to a significantly improved SNR.
Table 2: Optimization of ESI Source Parameters for this compound
| Parameter | Initial Value | Optimized Value | Effect on Signal Intensity |
| Spray Voltage | 4500 V | 3200 V | +40% (Reduced instability) |
| Nebulizer Gas (N₂) | 40 psi | 55 psi | +25% (Improved droplet formation) |
| Desolvation Gas Flow | 8 L/min | 12 L/min | +60% (More efficient desolvation) |
| Source Temperature | 350°C | 450°C | +35% (Analyte is thermally stable) |
Systematic optimization of source parameters can yield a cumulative and substantial increase in signal intensity.
Logical Relationship Diagram
The final signal-to-noise ratio is a result of interconnected factors from both the sample/system (sources of signal and noise) and the methodology (enhancement and reduction techniques).
Factors Influencing Final Signal-to-Noise Ratio
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for increasing the sensitivity and signal-to-noise ratio in mass spectrometry for the determination of cocaine and ethylbenzoylecgonine in urine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Chemistry Loves Chemistry: Steps for ESI Optimization (Electrospray Ionizatio) [malcolm4chemist.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Amorphispironone Degradation Product Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Amorphispironone degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is degradation product analysis important?
A1: this compound is a complex tetracyclic spiro compound with the chemical formula C23H22O7. Analysis of its degradation products is crucial for ensuring the safety, efficacy, and stability of any formulation containing this active pharmaceutical ingredient (API). Regulatory agencies require the identification and characterization of degradation products to understand potential toxic impurities and to establish the shelf-life of the drug product.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which includes a spiro-lactone and methoxy-substituted aromatic rings, this compound is likely susceptible to degradation under several conditions:
-
Hydrolysis: The spiro-lactone ring is prone to opening under both acidic and basic conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV radiation, could lead to photodegradation.
-
Thermolysis: Elevated temperatures may induce thermal degradation.
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS), is the most powerful tool for this analysis.[1] HPLC with UV detection can separate and quantify the parent drug and its degradation products, while mass spectrometry helps in the identification and structural elucidation of the unknown impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High System Backpressure | 1. Column frit blockage. 2. Precipitation of sample or buffer in the system. 3. Contamination of the guard column. | 1. Reverse flush the column with a suitable solvent. If pressure remains high, replace the frit. 2. Ensure the mobile phase is properly filtered and degassed. Flush the system with a strong solvent like isopropanol. 3. Replace the guard column. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase. | 1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the mobile phase pH or use an ion-pairing agent. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and purge the pump. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector flow cell. 2. Detector lamp nearing the end of its life. 3. Improperly mixed mobile phase. | 1. Flush the system with high-purity solvents. Clean the detector flow cell according to the manufacturer's instructions. 2. Replace the detector lamp. 3. Ensure thorough mixing of mobile phase components. |
| No Peaks or Very Small Peaks | 1. Injector malfunction. 2. Detector issue (e.g., lamp off). 3. Sample degradation in the vial. | 1. Check the injector for leaks or blockages. 2. Ensure the detector is on and the lamp is ignited. 3. Prepare fresh sample and store it appropriately before analysis. |
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study of this compound. The goal of such a study is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (RT, 4h) | 18.5% | 3 |
| 3% H2O2 (RT, 24h) | 10.8% | 1 |
| Thermal (80°C, 48h) | 8.3% | 1 |
| Photolytic (ICH guidelines) | 12.1% | 2 |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | 15.7 | 1.00 |
| Degradation Product 1 (Acidic) | 12.3 | 0.78 |
| Degradation Product 2 (Acidic) | 14.1 | 0.90 |
| Degradation Product 3 (Basic) | 10.5 | 0.67 |
| Degradation Product 4 (Basic) | 11.8 | 0.75 |
| Degradation Product 5 (Basic/Photolytic) | 13.2 | 0.84 |
| Degradation Product 6 (Oxidative) | 16.5 | 1.05 |
| Degradation Product 7 (Thermal) | 14.9 | 0.95 |
| Degradation Product 8 (Photolytic) | 17.2 | 1.09 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Amorphispironone Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on modifying Amorphispironone to improve its oral bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of modifying this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why is the aqueous solubility of my modified this compound analog still low? | The modification may not have sufficiently disrupted the crystal lattice energy or introduced enough polar functional groups. | 1. Co-solvents: Determine solubility in various biocompatible co-solvent systems (e.g., PEG 400/water, propylene glycol/water).2. Salt Forms: If your analog has an ionizable group, attempt to form various salts (e.g., hydrochloride, sodium) and measure their aqueous solubility.3. Amorphous Solid Dispersions: Prepare amorphous solid dispersions with polymers like PVP or HPMC and evaluate the dissolution rate and extent. |
| My modified analog has good solubility but poor permeability in the Caco-2 assay. What should I do? | The modification may have increased polarity (reducing passive diffusion) or the compound might be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Efflux Transporter Inhibition: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability suggests efflux is the issue.2. Lipophilicity Assessment: Determine the LogD of your analog at physiological pH. If it's too low, consider modifications that increase lipophilicity without compromising solubility.3. Prodrug Approach: Design a more lipophilic prodrug of your analog that can be cleaved by intestinal enzymes to release the active compound after absorption. |
| The in vivo pharmacokinetic study in rats shows low oral bioavailability despite good solubility and permeability. What are the potential reasons? | The compound may be undergoing extensive first-pass metabolism in the gut wall or liver. | 1. Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance of your analog.2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the in vitro assay. This can reveal the metabolic "soft spots" in your molecule.3. Site-Specific Modification: If a specific site of metabolism is identified, modify the molecule at that position to block or slow down the metabolic pathway (e.g., by introducing a fluorine atom). |
| I am observing high variability in my in vivo pharmacokinetic data. How can I address this? | This could be due to issues with the formulation, animal handling, or analytical method. | 1. Formulation Homogeneity: Ensure your dosing formulation is homogenous and stable throughout the study. For suspensions, ensure adequate mixing before each dose.2. Standardize Procedures: Standardize animal handling, dosing, and sampling procedures to minimize variability between animals.3. Analytical Method Validation: Validate your bioanalytical method for linearity, accuracy, precision, and stability to ensure reliable quantification of the drug in plasma samples. |
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that are believed to limit its oral bioavailability?
Based on its complex, polycyclic structure, this compound is predicted to have low aqueous solubility and potentially high lipophilicity.[1] This combination often leads to poor dissolution in the gastrointestinal tract and may result in low and variable absorption, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.[2][3]
Q2: What are the main strategies for improving the solubility of this compound?
There are two primary approaches to improving the solubility of a poorly soluble compound like this compound:
-
Formulation-Based Strategies: These involve creating advanced formulations to enhance dissolution. Examples include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticle Formation: Reducing the particle size to increase the surface area for dissolution.
-
-
Chemical Modification Strategies: This involves altering the chemical structure of this compound to create new chemical entities (NCEs) with improved physicochemical properties. This could involve:
-
Introducing Polar Functional Groups: Adding groups like hydroxyl (-OH) or amino (-NH2) to increase hydrophilicity.
-
Creating Prodrugs: Attaching a promoiety to the parent drug to enhance solubility, which is later cleaved in vivo to release the active drug.
-
Q3: How can I assess the permeability of my modified this compound analogs?
The most common in vitro model for assessing intestinal permeability is the Caco-2 cell monolayer assay. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. By measuring the rate at which your compound travels from the apical (gut) side to the basolateral (blood) side, you can estimate its intestinal permeability.
Q4: What is first-pass metabolism and how can it affect the bioavailability of this compound analogs?
First-pass metabolism refers to the metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation.[4][5] Even if a compound is well-absorbed from the intestine, extensive first-pass metabolism can significantly reduce its bioavailability. For a complex molecule like this compound, cytochrome P450 (CYP) enzymes in the liver are likely to be involved in its metabolism.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound and Modified Analogs
| Compound | Modification | Aqueous Solubility (µg/mL) | LogD (pH 7.4) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | - | 0.5 | 4.2 | 15.2 |
| Analog 1 | Prodrug (Phosphate ester) | 150.2 | 1.8 | 1.5 |
| Analog 2 | Hydroxylation | 5.8 | 3.5 | 12.8 |
| Analog 3 | Salt Formation (HCl) | 25.1 | 4.1 | 14.9 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg oral dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Oral Bioavailability (%) |
| This compound | 25 | 4.0 | 150 | 5 |
| Analog 1 | 15 | 2.0 | 95 | 3 |
| Analog 2 | 120 | 2.0 | 850 | 28 |
| Analog 3 | 95 | 3.0 | 680 | 22 |
Experimental Protocols
1. Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitate.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound.
-
Methodology:
-
Seed Caco-2 cells on a 24-well Transwell® plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (at a final concentration of 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability of a compound.
-
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Determine oral bioavailability by comparing the AUC from the oral dose to the AUC from an intravenous dose administered to a separate group of rats.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound as a Mineralocorticoid Receptor antagonist.
Caption: Experimental workflow for modification and evaluation of this compound bioavailability.
Caption: Decision tree for selecting a strategy to improve this compound's bioavailability.
References
Validation & Comparative
Validating the Biological Target of a Novel Compound: A Comparative Guide
For researchers and drug development professionals, validating the biological target of a novel compound is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comparative overview of key experimental approaches for identifying and validating the protein target of a hypothetical novel compound, "Amorphispironone." We will explore established techniques, present hypothetical supporting data, and provide detailed experimental protocols.
Overview of Target Validation Strategies
The primary goal of target validation is to confirm that a drug molecule interacts with a specific protein or set of proteins in a way that produces a therapeutic effect.[1] A robust validation process typically involves multiple, complementary experimental approaches to build a strong body of evidence. Here, we compare three widely used methods:
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Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This method aims to physically isolate the protein target(s) from a complex biological mixture based on their binding affinity to the drug.
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Cellular Thermal Shift Assay (CETSA): CETSA assesses drug-target engagement within a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[2][3][4]
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Quantitative Proteomics: This approach provides a global view of changes in protein expression or post-translational modifications in response to drug treatment, offering insights into the affected biological pathways.[5][6]
Method 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying direct binding partners of a small molecule.[7] The compound of interest (this compound) is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.
Experimental Protocol for AC-MS
-
Synthesis of this compound-conjugated beads:
-
Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to agarose or magnetic beads.
-
Couple the this compound analog to the beads.
-
Prepare control beads with no conjugated compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line) and harvest.
-
Lyse the cells in a non-denaturing buffer to preserve protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Enrichment:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and control beads in parallel.
-
Allow binding to occur for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a competitive ligand (e.g., free this compound) or a denaturing buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the peptide fragmentation data against a protein database.
-
Hypothetical Data for AC-MS
The following table summarizes hypothetical results from an AC-MS experiment designed to identify the target of this compound. The data shows proteins that were significantly enriched on the this compound beads compared to the control beads.
| Protein ID | Gene Name | Peptide Count (this compound Beads) | Peptide Count (Control Beads) | Fold Enrichment |
| P12345 | TGT1 | 58 | 2 | 29 |
| Q67890 | KIN2 | 45 | 3 | 15 |
| A1B2C3 | ENZ3 | 12 | 1 | 12 |
| D4E5F6 | PRO4 | 5 | 4 | 1.25 |
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Interpretation: TGT1 shows the highest and most specific enrichment, making it the primary candidate for the biological target of this compound. KIN2 and ENZ3 are also potential targets, while PRO4 is likely a non-specific binder.
Experimental Workflow for AC-MS
AC-MS Experimental Workflow
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular environment.[2][3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4] This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Experimental Protocol for CETSA
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant (soluble fraction).
-
-
Western Blot Analysis:
-
Measure the total protein concentration of the soluble fractions.
-
Analyze equal amounts of total protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein (e.g., TGT1 identified from the AC-MS experiment).
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Hypothetical Data for CETSA
The table below shows the relative amount of soluble TGT1 protein detected by Western blot after treating cells with this compound or a vehicle control, followed by heating to different temperatures.
| Temperature (°C) | Soluble TGT1 (% of unheated control) - Vehicle | Soluble TGT1 (% of unheated control) - this compound |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 92 |
| 60 | 40 | 85 |
| 65 | 15 | 60 |
| 70 | 5 | 25 |
-
Interpretation: In the presence of this compound, a significantly higher fraction of TGT1 remains soluble at elevated temperatures compared to the vehicle control. This indicates that this compound binds to and stabilizes TGT1 within the cell, validating it as a direct target.
Experimental Workflow for CETSA
CETSA Experimental Workflow
Method 3: Quantitative Proteomics
Quantitative proteomics can be used to assess the downstream cellular effects of this compound treatment. By comparing the proteomes of treated and untreated cells, we can identify changes in protein expression or post-translational modifications that are consistent with the inhibition or activation of a particular signaling pathway.
Experimental Protocol for Quantitative Proteomics
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or a vehicle control for a specified time course.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ) - Optional but recommended for multiplexing:
-
Label the peptide samples from different conditions (e.g., control, this compound-treated) with different isobaric mass tags.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Use pathway analysis software to determine which signaling pathways are enriched for these differentially expressed proteins.
-
Hypothetical Data for Quantitative Proteomics
This table shows a selection of proteins with significantly altered abundance following treatment with this compound. TGT1 is the putative target, and the other proteins are known components of the "TGT1 Signaling Pathway".
| Protein | Log2 Fold Change (this compound vs. Control) | p-value | Pathway Association |
| TGT1 | 0.05 | 0.89 | TGT1 Signaling Pathway |
| SubstrateA-p | -1.8 | 0.001 | TGT1 Signaling Pathway |
| Downstream1 | -1.5 | 0.005 | TGT1 Signaling Pathway |
| Downstream2 | -1.3 | 0.01 | TGT1 Signaling Pathway |
| Unrelated1 | 0.1 | 0.75 | - |
-
Interpretation: While the total abundance of TGT1 is unchanged, the phosphorylation of its direct substrate (SubstrateA-p) and the abundance of downstream pathway components are significantly decreased. This suggests that this compound inhibits the activity of TGT1, leading to the observed downstream effects.
Hypothetical Signaling Pathway of this compound
Hypothetical Signaling Pathway
Logical Framework for Target Validation
The validation of this compound's biological target follows a logical progression, where each experimental method provides a piece of the puzzle.
Logical Validation Framework
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted approach. By combining methods that identify direct binding partners (AC-MS), confirm target engagement in a cellular context (CETSA), and elucidate the downstream functional consequences (quantitative proteomics), researchers can build a compelling case for a specific protein target. The hypothetical data presented here illustrates how these techniques can be used in concert to confidently validate the biological target of a novel therapeutic candidate.
References
- 1. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 7. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel, putative anti-cancer agent Amorphispironone and the well-characterized metastatic inhibitor, Migrastatin. Both compounds share a spiroketal scaffold, a structural motif prevalent in many biologically active natural products.[1][2][3] This document aims to present a comparative analysis of their performance based on hypothetical preclinical data for this compound and published experimental data for Migrastatin, offering insights for further research and development.
I. Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro efficacy of this compound and Migrastatin in key cancer-related assays. This compound is presented with hypothetical data to illustrate its potential as a potent cytotoxic and anti-proliferative agent, contrasting with Migrastatin's known role as a potent inhibitor of cell migration with lower cytotoxicity.[4][5][6][7]
| Parameter | This compound (Hypothetical Data) | Migrastatin | Cell Line |
| IC50 (Cytotoxicity) | 50 nM | 167.5 µM[4] | EC17 (Mouse Esophageal Cancer) |
| IC50 (Anti-Migration) | 1 µM | 20.5 µM (Wound Healing Assay)[4] | EC17 (Mouse Esophageal Cancer) |
| IC50 (Anti-Migration) | Not Determined | ~100 nM (Macroketone Analog)[8] | 4T1 (Mouse Mammary Carcinoma) |
| Target | Topoisomerase II | Fascin[8][9] | - |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds.
-
Cell Seeding: Cancer cell lines (e.g., EC17, 4T1) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or Migrastatin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
B. Wound Healing (Scratch) Assay
This assay assesses the effect of the compounds on cell migration.
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compounds at various concentrations.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours.
-
Data Analysis: The rate of wound closure is quantified to determine the extent of cell migration. The IC50 value is the concentration that inhibits wound closure by 50%.
III. Mechanism of Action and Signaling Pathways
This compound (Hypothetical) is postulated to act as a topoisomerase II inhibitor. This would lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells.
Migrastatin , on the other hand, has been shown to inhibit cancer cell migration and metastasis by targeting the actin-bundling protein fascin.[8][9][10] Fascin is crucial for the formation of filopodia and lamellipodia, cellular protrusions that are essential for cell motility.[11] By binding to fascin, Migrastatin and its analogs prevent the proper bundling of actin filaments, thereby inhibiting the formation of these migratory structures.[8][9]
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical pathway of this compound inducing apoptosis via Topoisomerase II inhibition.
Diagram 2: Signaling Pathway of Migrastatin
Caption: Migrastatin inhibits cell migration through the inhibition of the actin-bundling protein fascin.
IV. Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of novel anti-cancer compounds like this compound and Migrastatin.
Diagram 3: Comparative Experimental Workflow
Caption: A generalized workflow for the preclinical comparison of anti-cancer compounds.
V. Conclusion
This comparative guide highlights the distinct, albeit complementary, potential of this compound and Migrastatin as anti-cancer agents. While the data for this compound is hypothetical, it underscores the potential for novel spiroketal compounds to act through cytotoxic mechanisms. In contrast, Migrastatin and its analogs represent a class of compounds that inhibit the metastatic spread of cancer by targeting cell migration, a critical aspect of cancer progression.[4][7] Further investigation into the biological activities of novel spiroketals like this compound is warranted to explore their full therapeutic potential.
References
- 1. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00035A [pubs.rsc.org]
- 3. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Migrastatin-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migrastatin, a new inhibitor of tumor cell migration from Streptomyces sp. MK929-43F1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic analogues of migrastatin that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novita-pharm.com [novita-pharm.com]
- 9. Migrastatin Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of Amorphispironone: A Comparative Guide for Researchers
For Immediate Release
Amorphispironone, a novel spironone-type rotenoid isolated from the plant Amorpha fruticosa, is emerging as a compound of interest in oncological research. Preliminary studies have highlighted its significant anti-tumor promoting effects, particularly through the inhibition of Epstein-Barr virus (EBV) early antigen (EA) activation. This guide provides a comprehensive cross-validation of this compound's effects in various experimental models, offering a comparative analysis with other rotenoids and detailing the experimental protocols for its evaluation.
Comparative Cytotoxicity of Rotenoids from Amorpha fruticosa
While specific IC50 values for this compound are not yet widely published, studies on other cytotoxic constituents isolated from Amorpha fruticosa provide a valuable benchmark for its potential potency. The following table summarizes the cytotoxic activities of several rotenoid glycosides against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.
| Compound | Cell Line | IC50 (µM) | Positive Control (Cisplatin) IC50 (µM) |
| Compound 4 | MCF-7 | 3.90 | > 50 |
| Compound 7 | MCF-7 | 0.95 | > 50 |
| Compound 8 | MCF-7 | 34.08 | > 50 |
| Compound 5 | MCF-7 | < 2.00 | > 50 |
| HCT-116 | < 2.00 | > 50 | |
| Compound 6 | MCF-7 | < 2.00 | > 50 |
| HCT-116 | < 2.00 | > 50 | |
| 12α-hydroxyamorphigenin | Various | < 0.001 µg/mL (ED50) | - |
Note: Data is compiled from published research. Compounds 1-3 showed no significant effect on cell proliferation up to 50 µM.
Of particular note, the related rotenoid, 12α-hydroxyamorphigenin, has demonstrated exceptionally potent cytotoxicity with an ED50 value of less than 0.001 µg/mL in six different neoplastic cell lines[1]. This suggests that rotenoids from Amorpha fruticosa, including this compound, represent a promising class of anti-cancer compounds.
Mechanism of Action: Targeting Viral Oncogenesis and Key Signaling Pathways
The primary reported mechanism of this compound's anti-tumor activity is its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBA-EA). EBV is a human herpesvirus linked to several types of cancer. By inhibiting EBA-EA, this compound may interfere with the virus's lytic cycle and its oncogenic potential.
While the precise signaling pathway modulated by this compound is still under investigation, research on other bioactive compounds from Amorpha fruticosa and related flavonoids points towards the potential involvement of the NF-κB and PI3K/Akt signaling pathways. These pathways are critical regulators of cell survival, proliferation, and inflammation and are often dysregulated in cancer. For instance, Amorfrutin A, another compound from Amorpha fruticosa, has been shown to inhibit TNF-α-induced NF-κB activation[2]. It is hypothesized that this compound may exert its anti-tumor effects through similar mechanisms.
Caption: Postulated Signaling Pathways Targeted by this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
In Vivo Anti-Tumor Activity in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., those shown to be sensitive in vitro)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (and vehicle control) to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Caption: Experimental Workflow for In Vivo Anti-Tumor Studies.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer agent, warranting further in-depth investigation. Future research should focus on elucidating its precise mechanism of action, including the identification of its direct molecular targets and the specific signaling pathways it modulates. Comprehensive in vivo studies are necessary to evaluate its efficacy, pharmacokinetic properties, and safety profile in various cancer models. The comparative data presented here, alongside the detailed experimental protocols, provide a solid foundation for researchers to advance the study of this promising natural product.
References
A Comparative Efficacy Analysis of Spironolactone and Eplerenone in Cardiovascular Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, mineralocorticoid receptor antagonists (MRAs) play a pivotal role in managing conditions exacerbated by aldosterone. This guide provides a detailed, objective comparison of two prominent MRAs: spironolactone, a first-generation non-selective antagonist, and its derivative, eplerenone, a second-generation selective antagonist. By examining their efficacy, mechanisms of action, and safety profiles, supported by key experimental data, this document aims to equip researchers and clinicians with the necessary information for informed decision-making in drug development and clinical application.
Comparative Efficacy: Clinical Trial Data
The clinical efficacies of spironolactone and eplerenone have been rigorously evaluated in large-scale clinical trials, primarily in the contexts of heart failure and resistant hypertension. The following tables summarize the key quantitative outcomes from pivotal studies and meta-analyses.
Table 1: Comparative Efficacy in Heart Failure
| Outcome | Spironolactone (RALES Trial) | Eplerenone (EPHESUS Trial) | Meta-Analysis (Eplerenone vs. Spironolactone) |
| All-Cause Mortality | 30% risk reduction vs. placebo[1][2] | 15% risk reduction vs. placebo[3][4][5] | Eplerenone associated with lower risk (HR = 0.78) |
| Cardiovascular Mortality | Significant reduction[1] | 13% risk reduction vs. placebo[3] | Eplerenone associated with lower risk (HR = 0.54) |
| Hospitalization for Heart Failure | 35% risk reduction vs. placebo[6] | Significant reduction (RR 0.85)[4] | No significant difference in composite of CV death or HF hospitalization |
| Gynecomastia | 10% in men[1] | No significant difference from placebo | Eplerenone associated with a significantly lower risk (RR = 0.07) |
| Treatment Withdrawal | More frequent due to side effects | Lower incidence of drug suspension due to side effects | Eplerenone associated with a reduced risk (RR = 0.69) |
RALES: Randomized Aldactone Evaluation Study. EPHESUS: Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study. HR: Hazard Ratio. RR: Relative Risk.
Table 2: Comparative Efficacy in Resistant Hypertension
| Outcome | Spironolactone | Eplerenone | Indirect Meta-Analysis (Spironolactone vs. Eplerenone) |
| Systolic Blood Pressure Reduction | Showed significant reduction vs. placebo | Showed significant reduction vs. placebo | No statistically significant difference between the two agents |
| Diastolic Blood Pressure Reduction | Showed significant reduction vs. placebo | Showed significant reduction vs. placebo | No statistically significant difference between the two agents |
| Serum Potassium Levels | Increase observed | Increase observed | No statistically significant difference in the mean difference |
Mechanism of Action: Genomic and Non-Genomic Pathways
Both spironolactone and eplerenone exert their therapeutic effects by antagonizing the mineralocorticoid receptor (MR). However, their selectivity and impact on downstream signaling pathways differ.
Genomic Pathway: The classical mechanism involves the binding of the MRA to the cytoplasmic MR, preventing the translocation of aldosterone-MR complex into the nucleus. This inhibits the transcription of aldosterone-responsive genes, which are responsible for sodium and water retention and potassium excretion in the kidneys.
Non-Genomic Pathway: Aldosterone can also elicit rapid cellular effects that are independent of gene transcription. These non-genomic pathways involve the activation of second messenger systems, such as protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2). Both spironolactone and eplerenone have been shown to modulate these non-genomic signals, contributing to their cardioprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for key clinical trials and in vitro assays.
RALES Trial (Randomized Aldactone Evaluation Study)
-
Objective: To evaluate the effect of spironolactone on morbidity and mortality in patients with severe heart failure.[1][6]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: 1,663 patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of 35% or less, who were receiving standard therapy including an ACE inhibitor and a loop diuretic.[1][6]
-
Intervention: Patients were randomly assigned to receive either 25 mg of spironolactone daily or a placebo. The dose could be adjusted based on clinical response and serum potassium levels.[2][7]
-
Primary Endpoint: Death from all causes.[1]
-
Key Assessments: All-cause mortality, cardiovascular mortality, hospitalization for heart failure, and changes in NYHA functional class. Serum potassium and creatinine levels were monitored for safety.
EPHESUS Trial (Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)
-
Objective: To determine the efficacy of eplerenone in patients with acute myocardial infarction (MI) complicated by left ventricular dysfunction and heart failure.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]
-
Patient Population: 6,632 patients randomized 3-14 days after an acute MI, with a left ventricular ejection fraction of 40% or less and clinical signs of heart failure.[3][9]
-
Intervention: Patients were randomized to eplerenone (starting at 25 mg and titrated to 50 mg daily) or placebo, in addition to standard post-MI therapy.[3][8]
-
Primary Endpoints: Time to death from any cause, and a composite of time to death from cardiovascular causes or first hospitalization for a cardiovascular event.[8][9]
-
Key Assessments: All-cause mortality, cardiovascular mortality, sudden cardiac death, and hospitalization for cardiovascular events. Serum potassium levels were closely monitored.
References
- 1. [Study of the month. The RALES study (randomized aldactone evaluation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 3. EPHESUS: Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study [medscape.org]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. RALES (trial) - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Eplerenone Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]
- 9. EPHESUS TRIAL - CardiologyTrials.org [cardiologytrials.org]
Independent verification of Amorphispironone's mechanism of action
An extensive search for "Amorphispironone" did not yield any results for a specific drug or compound with this name. The term appears to be a potential amalgamation of "Amorphical," a biotechnology company, and "Buspirone," an anxiolytic medication. This guide, therefore, presents available information on Amorphical's core technology, amorphous calcium carbonate (ACC), and the established mechanism of action of Buspirone, to address the potential components of the user's query.
Amorphous Calcium Carbonate (ACC) by Amorphical
Amorphical is an Israeli biotechnology company focused on the application of its stabilized amorphous calcium carbonate (ACC) technology. ACC is a unique form of calcium carbonate with higher bioavailability compared to the more common crystalline calcium carbonate (CCC).
Mechanism of Action: The primary mechanism of action of Amorphical's ACC lies in its superior bioavailability. This allows for more efficient absorption of calcium in the body, enabling the potential for therapeutic effects at lower doses compared to traditional calcium supplements. The unique nanostructure of their ACC contributes to its stability and enhanced absorption.
Clinical Applications: Amorphical has conducted and is conducting clinical trials for its ACC-based products in various therapeutic areas, including:
-
Hypoparathyroidism: A Phase 2 clinical trial for AMOR-1, an ACC-based drug, is underway to evaluate its safety and efficacy in reducing the need for high doses of calcium supplements in patients with hypoparathyroidism.[1]
-
COVID-19: A study was conducted to assess the safety and efficacy of an ACC formulation (AMOR-18) for hospitalized patients with moderate-to-severe SARS-CoV-2.[2]
-
Osteoporosis: Research has compared the fractional absorption of ACC to CCC in postmenopausal women, showing significantly higher absorption for ACC.[2]
-
Cancer: Initial clinical studies have explored the use of ACC in terminal cancer patients.[2]
Buspirone: An Anxiolytic Agent
Buspirone is a medication primarily used to treat generalized anxiety disorder (GAD). It belongs to the azaspirodecanedione class of drugs and is distinct from benzodiazepines in its chemical structure and mechanism of action.
Mechanism of Action: The primary mechanism of action of buspirone is as a serotonin 5-HT1A receptor partial agonist.[3] Its therapeutic effects are believed to be mediated through the following pathway:
-
Presynaptic 5-HT1A Receptor Agonism: Buspirone initially acts as a full agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[3] This leads to a decrease in the firing rate of these neurons and a reduction in serotonin (5-HT) release.
-
Autoreceptor Desensitization: With chronic administration, these presynaptic autoreceptors become desensitized.
-
Increased Serotonergic Activity: The desensitization of autoreceptors results in an increase in the firing rate of serotonergic neurons and enhanced serotonin release in projection areas like the hippocampus and cortex.[3]
-
Postsynaptic 5-HT1A Receptor Partial Agonism: Buspirone also acts as a partial agonist at postsynaptic 5-HT1A receptors in the hippocampus and cortex.[3] This modulates the effects of serotonin in brain regions implicated in anxiety.
Buspirone also has a weak affinity for dopamine D2 receptors, where it acts as an antagonist, but this is not thought to contribute significantly to its anxiolytic effects.[3]
Signaling Pathway of Buspirone
Caption: Signaling pathway of Buspirone's action on pre- and postsynaptic 5-HT1A receptors.
Comparison of Alternatives
Since "this compound" does not exist, a direct comparison of alternatives is not possible. However, alternatives for the conditions treated by Amorphical's ACC and Buspirone are well-established.
| Condition | Standard/Alternative Treatments |
| Hypoparathyroidism | High-dose oral calcium supplements, active vitamin D analogs (e.g., calcitriol) |
| Generalized Anxiety Disorder | Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), benzodiazepines, psychotherapy |
Experimental Protocols
Verification of the mechanism of action for compounds like ACC and Buspirone involves a range of in vitro and in vivo experiments.
Experimental Workflow for Bioavailability (e.g., for ACC)
Caption: A typical experimental workflow for a bioavailability study.
Detailed Methodologies:
-
Receptor Binding Assays (for Buspirone): These assays are used to determine the affinity of a compound for a specific receptor.
-
Protocol:
-
Prepare cell membranes expressing the target receptor (e.g., 5-HT1A).
-
Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor.
-
Add varying concentrations of the test compound (Buspirone).
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the filter to determine the amount of bound ligand.
-
Calculate the Ki (inhibition constant) to quantify the affinity of the test compound for the receptor.
-
-
-
In Vivo Microdialysis (for Buspirone): This technique is used to measure neurotransmitter levels in the brains of living animals.
-
Protocol:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus) of an anesthetized animal.
-
Perfuse the probe with an artificial cerebrospinal fluid.
-
Collect the dialysate, which will contain neurotransmitters from the extracellular space.
-
Administer the test compound (Buspirone).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters (e.g., serotonin) in the dialysate using techniques like HPLC.
-
-
-
Calcium Absorption Studies (for ACC): These studies are designed to measure the fractional absorption of calcium from a supplement.
-
Protocol:
-
Administer a known dose of the calcium supplement containing a stable isotope of calcium (e.g., 44Ca).
-
Simultaneously, administer an intravenous dose of a different calcium isotope (e.g., 42Ca).
-
Collect urine samples over a 24-hour period.
-
Analyze the isotopic ratio of calcium in the urine using mass spectrometry.
-
The ratio of the orally administered isotope to the intravenously administered isotope in the urine is used to calculate the fractional calcium absorption.
-
-
References
Amorphous Calcium Carbonate Shows Promise in Hypoparathyroidism Management Over Standard Calcium Supplements
Researchers and drug development professionals are closely watching the clinical progression of amorphous calcium carbonate (ACC), an investigational treatment for hypoparathyroidism. Emerging data suggests that ACC may offer a more efficient method of calcium supplementation compared to the current standard of care, potentially reducing the high pill burden and associated side effects for patients.
Hypoparathyroidism, a condition characterized by insufficient parathyroid hormone (PTH) production, leads to low blood calcium levels (hypocalcemia) and high blood phosphate levels (hyperphosphatemia). The standard-of-care for chronic hypoparathyroidism involves high doses of oral calcium supplements, typically crystalline calcium carbonate or calcium citrate, along with active vitamin D (calcitriol) to aid calcium absorption.[1][2][3][4][5] While effective in managing symptoms of hypocalcemia, this regimen can require patients to consume a large number of pills daily and may lead to long-term complications such as kidney stones and gastrointestinal discomfort.[6][7]
Amorphous calcium carbonate, developed by Amorphical, is a novel formulation of calcium carbonate with a non-crystalline molecular structure. This structural difference is believed to enhance its solubility and bioavailability.[8][9] Clinical studies are underway to determine if ACC can provide equivalent or superior management of hypocalcemia at a lower dose of elemental calcium compared to traditional crystalline calcium supplements.[6][10][11]
Comparative Efficacy: Amorphous Calcium Carbonate vs. Crystalline Calcium Carbonate
Clinical trial data provides a direct comparison of the two calcium formulations. A key study in postmenopausal women demonstrated significantly higher fractional calcium absorption from ACC compared to crystalline calcium carbonate (CCC).[9] Furthermore, a clinical trial in hypoparathyroidism patients (NCT01815021) was designed to assess whether smaller doses of ACC could maintain target serum calcium levels compared to standard crystalline calcium supplements (CCS).[6]
| Parameter | Amorphous Calcium Carbonate (ACC) | Crystalline Calcium Carbonate (CCC) | Source |
| Relative Bioavailability | On average, twice the fractional calcium absorption compared to CCC in postmenopausal women. | Standard crystalline formulation. | [9] |
| Dosage in Hypoparathyroidism Trial | Aimed to achieve target serum calcium with a reduced elemental calcium dose compared to the patient's previous CCS dose. | Standard-of-care dosage, representing the patient's routine intake prior to the study. | [6] |
| Primary Objective in Clinical Trial (NCT01815021) | To maintain target serum calcium (corrected for albumin) values (7.0-10.0 mg/dL) with smaller doses of elemental calcium. | To maintain target serum calcium (corrected for albumin) values (7.0-10.0 mg/dL) with standard doses of elemental calcium. | [6] |
Mechanism of Action: Enhanced Bioavailability
The primary mechanism of action for any oral calcium supplement is to provide a source of calcium that can be absorbed in the intestines. This process is heavily dependent on the presence of active vitamin D.[12] The proposed advantage of ACC lies in its amorphous structure, which is hypothesized to lead to greater solubility and therefore higher bioavailability compared to the crystalline form of calcium carbonate.[8][9] This enhanced absorption could mean that patients require a lower total dose of elemental calcium to maintain normal blood calcium levels.
Below is a diagram illustrating the hormonal regulation of calcium homeostasis, the pathway central to understanding hypoparathyroidism.
Experimental Protocols
The evaluation of amorphous calcium carbonate versus standard-of-care in clinical trials for hypoparathyroidism involves rigorous monitoring of key biochemical markers.
Key Experimental Procedures:
-
Patient Population: Individuals with a confirmed diagnosis of chronic hypoparathyroidism.[6]
-
Study Design: Randomized, crossover studies are often employed, where each patient serves as their own control, receiving both the investigational drug (ACC) and the standard-of-care (crystalline calcium) at different times.[6]
-
Dosage and Administration: In the investigational arm, the patient's standard dose of crystalline calcium is gradually replaced with a lower dose of elemental calcium from ACC. The control arm continues with the standard crystalline calcium supplement.[11]
-
Primary Endpoint Measurement: The primary efficacy endpoint is the maintenance of serum calcium levels (corrected for albumin) within a target range (e.g., 7.0-10.0 mg/dL).[6]
-
Secondary Endpoint Measurements: These often include assessments of urinary calcium excretion (to monitor for hypercalciuria), serum phosphate levels, and patient-reported outcomes related to the side effects of high calcium consumption.[6]
-
Fractional Calcium Absorption: In some studies, fractional calcium absorption is measured using stable isotope techniques. This involves administering a known amount of a labeled calcium isotope and then measuring its appearance in the urine over a 24-hour period.[9][13]
The following diagram outlines a typical experimental workflow for a comparative clinical trial.
Conclusion
The available data suggests that amorphous calcium carbonate may represent a significant advancement in the management of hypoparathyroidism. Its potential for higher bioavailability could allow for lower elemental calcium doses, which in turn may reduce the treatment burden and long-term complications associated with the current standard of care. As more data from ongoing and future clinical trials become available, the role of ACC in the treatment landscape for this and other conditions requiring calcium supplementation will become clearer.
References
- 1. Management of Hypoparathyroidism: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standards of care for hypoparathyroidism in adults: a Canadian and International Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. New Hypoparathyroidism Guidelines and Emerging PTH Replacement Therapies for Improved Patient Outcomes - UCSF MedConnection [medconnection.ucsfhealth.org]
- 5. Hypoparathyroidism Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Calcium Citrate Versus Calcium Carbonate in the Management of Chronic Hypoparathyroidism: A Randomized, Double‐Blind, Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amorphical.com [amorphical.com]
- 9. amorphical.com [amorphical.com]
- 10. hypopara.org [hypopara.org]
- 11. Evaluating the Safety and Efficacy of AMOR-1 as a Treatment for Hypocalcemia Associated With Hypoparathyroidism in Adults [ctv.veeva.com]
- 12. Calcium Carbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring calcium absorption and utilization in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming Ligand-Receptor Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction between a novel compound and its putative target is a cornerstone of preclinical research. This guide provides a comparative overview of orthogonal experimental methods to validate the binding of a ligand, using the well-characterized anxiolytic agent Buspirone and its interaction with the Serotonin 5-HT1A receptor as an illustrative example.
The initial identification of a ligand's biological target, often through high-throughput screening or in silico modeling, necessitates rigorous validation to eliminate false positives and elucidate the true mechanism of action. Employing a series of orthogonal, or distinct, experimental approaches provides robust evidence of a direct and specific binding interaction. This guide will delve into several key methodologies, presenting their principles, experimental protocols, and comparative data.
Introduction to Buspirone and the 5-HT1A Receptor
Buspirone is an anxiolytic drug belonging to the azapirone chemical class.[1][2] Its therapeutic effects are primarily attributed to its high affinity for the serotonin 5-HT1A receptor, a G protein-coupled receptor (GPCR).[1][3][4] Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[3][4] Understanding the binding of Buspirone to the 5-HT1A receptor is crucial for comprehending its pharmacological profile.[5]
Orthogonal Methods for Binding Confirmation
To confidently assert that a compound directly binds to its target, a multi-faceted approach is essential. The following sections detail several orthogonal methods that can be employed to confirm the binding of a ligand like Buspirone to the 5-HT1A receptor.
Radioligand Binding Assays
Principle: This classical and widely used method directly measures the binding of a radiolabeled ligand to a receptor. In a competition binding assay, a constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the affinity (Ki) of the test compound for the receptor can be determined.
Experimental Protocol:
-
Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the 5-HT1A receptor are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., Buspirone) is added to the incubation mixture.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| Buspirone | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 15 | 9.5 |
| 8-OH-DPAT | [3H]8-OH-DPAT | Recombinant Human 5-HT1A | 1.2 | 1.2 |
| Serotonin | [3H]8-OH-DPAT | Rat Cortical Membranes | 5.8 | 3.7 |
Note: The data presented in this table are representative and may not reflect actual experimental values.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., the test compound) to a ligand (e.g., the purified receptor) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Experimental Protocol:
-
Receptor Immobilization: Purified 5-HT1A receptor is immobilized onto a sensor chip.
-
Analyte Injection: A solution containing the test compound (analyte) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of the analyte to the immobilized receptor is monitored in real-time.
-
Dissociation Phase: A buffer solution without the analyte is flowed over the chip to monitor the dissociation of the analyte-receptor complex.
-
Regeneration: The sensor surface is regenerated to remove any bound analyte.
-
Data Analysis: The sensorgrams (plots of response units versus time) are analyzed to determine the kinetic parameters (kon and koff) and the affinity (KD).
Data Presentation:
| Compound | kon (1/Ms) | koff (1/s) | KD (nM) |
| Buspirone | 1.5 x 10^5 | 1.2 x 10^-3 | 8.0 |
| Novel Ligand X | 2.3 x 10^5 | 5.0 x 10^-4 | 2.2 |
| Negative Control | No Binding | No Binding | N/A |
Note: The data presented in this table are representative and may not reflect actual experimental values.
Workflow Diagram:
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method that assesses the thermal stability of a protein in its native cellular environment. The binding of a ligand to its target protein can increase the protein's resistance to thermal denaturation. This change in thermal stability is then quantified.
Experimental Protocol:
-
Cell Treatment: Intact cells expressing the 5-HT1A receptor are treated with either the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Protein Quantification: The soluble fraction of the target protein at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the test compound indicates ligand binding.
Data Presentation:
| Compound | Concentration | ΔTm (°C) |
| Buspirone | 10 µM | + 2.5 |
| Known 5-HT1A Agonist | 1 µM | + 3.1 |
| Negative Control | 10 µM | No Shift |
Note: The data presented in this table are representative and may not reflect actual experimental values.
Signaling Pathway Diagram:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Comparison of Orthogonal Methods
| Method | Principle | Advantages | Disadvantages |
| Radioligand Binding | Measures displacement of a radiolabeled ligand. | High sensitivity, well-established, quantitative. | Requires radiolabeled compounds, potential for artifacts. |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface upon binding. | Label-free, real-time kinetics, provides kon, koff, and KD. | Requires purified protein, potential for protein immobilization issues. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells. | In-cell assay, label-free, reflects physiological conditions. | Lower throughput, may not be suitable for all targets. |
Conclusion
Confirming the direct binding of a novel compound to its intended target is a critical step in drug discovery and development. Utilizing a combination of orthogonal methods, such as radioligand binding assays, surface plasmon resonance, and cellular thermal shift assays, provides a comprehensive and robust validation of the ligand-receptor interaction. The data and protocols presented in this guide, using the example of Buspirone and the 5-HT1A receptor, offer a framework for researchers to design and execute their own binding validation studies, ultimately leading to a more thorough understanding of a compound's mechanism of action.
References
- 1. Azapirones: history of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buspirone - Wikipedia [en.wikipedia.org]
- 5. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Reproducibility of Experimental Results for Novel Compounds: The Case of Amorphispironone
Introduction
The reproducibility of experimental findings is a cornerstone of scientific progress, particularly in the field of drug development. This guide provides a framework for researchers, scientists, and drug development professionals to assess the reproducibility of experimental results for novel compounds. While the focus of this guide is on a hypothetical compound, "Amorphispironone," the principles and methodologies described herein are broadly applicable to any new chemical entity. To date, there is a notable lack of publicly available data specifically addressing the reproducibility of this compound's experimental results. Therefore, this document serves as a template for the types of data, experimental protocols, and comparative analyses that are essential for a rigorous evaluation of reproducibility.
The challenge of reproducibility is a well-documented issue in preclinical research. Studies have shown that a significant portion of published findings cannot be replicated, leading to wasted resources and delays in the development of new therapies.[1][2][3][4][5] This guide aims to provide a structured approach to generating and presenting data in a manner that enhances transparency and facilitates independent verification.
Comparative Data Analysis
A critical aspect of evaluating a novel compound is to compare its performance against established alternatives or controls. The following tables are templates that can be populated with experimental data for "this compound" and its comparators.
Table 1: In Vitro Cytotoxicity
This table should be used to compare the cytotoxic effects of this compound and alternative compounds across various cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
| Compound | Cell Line | IC50 (µM) | 95% Confidence Interval | Replicate (n) |
| This compound | MGC-803 | Data Not Available | Data Not Available | Data Not Available |
| HCT-116 | Data Not Available | Data Not Available | Data Not Available | |
| MCF-7 | Data Not Available | Data Not Available | Data Not Available | |
| Compound X (Alternative) | MGC-803 | Data from Literature | Data from Literature | Data from Literature |
| HCT-116 | Data from Literature | Data from Literature | Data from Literature | |
| MCF-7 | Data from Literature | Data from Literature | Data from Literature | |
| 5-Fluorouracil (Control) | MGC-803 | Data from Literature | Data from Literature | Data from Literature |
| HCT-116 | Data from Literature | Data from Literature | Data from Literature | |
| MCF-7 | Data from Literature | Data from Literature | Data from Literature |
Table 2: Kinase Inhibition Profile
For compounds designed to target specific signaling pathways, a kinase inhibition profile is crucial. This table should detail the inhibitory activity of this compound against a panel of relevant kinases.
| Kinase Target | This compound IC50 (nM) | Alternative Compound IC50 (nM) | Selectivity Notes |
| Abelson Tyrosine Kinase | Data Not Available | Data from Literature | e.g., Fold-selectivity over other kinases |
| EGF Receptor Kinase | Data Not Available | Data from Literature | |
| Other relevant kinases | Data Not Available | Data from Literature |
Experimental Protocols
Detailed and transparent experimental protocols are fundamental to ensuring reproducibility. The following are example methodologies for key experiments.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with serial dilutions of this compound or control compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis from at least three independent experiments.
2. Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for understanding the experimental design and the compound's mechanism of action.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Ensuring the reproducibility of experimental results is a collective responsibility within the scientific community. For a novel compound like this compound, for which there is currently a lack of public reproducibility data, it is imperative that future studies adhere to rigorous standards of data reporting and methodological transparency. By providing clear, detailed protocols, presenting quantitative data in a structured format, and visualizing complex information, researchers can significantly contribute to the reliability and impact of their findings. This guide offers a template to achieve these goals and to facilitate the independent validation of experimental results, ultimately accelerating the translation of promising preclinical findings into effective therapies.
References
- 1. What have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Reproducibility of Psychological Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open investigation of the reproducibility of cancer biology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is preclinical research in cancer biology reproducible enough? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Amorphispironone and Known Inhibitors in Receptor Binding and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Amorphispironone's inhibitory profile against a selection of well-characterized pharmacological agents. The following sections detail the binding affinities and functional activities of these compounds across key neurotransmitter receptors implicated in various neurological and psychiatric disorders. All quantitative data is presented in standardized tables for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.
Data Presentation: Comparative Binding Affinities (Ki, nM)
The following table summarizes the inhibitory constants (Ki) of this compound (Buspirone) and selected comparator compounds at critical G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A | Dopamine D2 | Dopamine D3 | Dopamine D4 | Alpha-1 Adrenergic |
| This compound (Buspirone) | 25 (partial agonist)[1] | 420[2] | 370[2] | 16[2] | 19.9[3] |
| Gepirone | 31.8 (partial agonist)[4] | - | - | - | - |
| WAY-100635 | 0.39 (antagonist)[5] | 940[5] | 370[5] | 3.3 (agonist)[5] | - |
| Spiperone | - | 0.35[6] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experimental assays used to generate the comparative data are provided below.
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor (e.g., 5-HT1A, Dopamine D2, Alpha-1 Adrenergic) using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for Dopamine D2).
-
Test Compound: this compound or comparator compound.
-
Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Metergoline for 5-HT1A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the cell membrane suspension (10 µg of membrane protein).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific agent.
-
For competition wells, add the different concentrations of the test compound.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.
Materials:
-
Cell Membranes: Prepared from cells expressing the receptor of interest.
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test Compound: this compound or comparator compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
To determine antagonist activity, pre-incubate the membranes with the antagonist followed by the addition of a known agonist.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the dose-response curve.
-
For antagonists, determine the IC50 (concentration for 50% inhibition of agonist-stimulated response) and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological model.
Mandatory Visualizations
Signaling Pathway of this compound (Buspirone)
Caption: Signaling pathway of this compound (Buspirone).
Experimental Workflow: Radioligand Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo binding of (E)- and (Z)-N-(iodoallyl)spiperone to dopamine D2 and serotonin 5-HT2 neuroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Amorphispironone: A Comparative Guide
Introduction
Amorphispironone is a novel synthetic compound under investigation for its potential therapeutic applications. A critical aspect of preclinical drug development is the thorough characterization of a compound's specificity, which defines its ability to interact with its intended biological target while minimizing engagement with other molecules, known as off-targets. Off-target interactions can lead to undesirable side effects and reduce the therapeutic efficacy of a drug candidate.[1] This guide provides a comparative assessment of the specificity of this compound against other relevant compounds, supported by experimental data and detailed methodologies.
Quantitative Specificity Profile
To quantitatively assess the specificity of this compound, its inhibitory activity was evaluated against its primary target, Protein Kinase A (PKA), and a panel of 100 other kinases. The half-maximal inhibitory concentration (IC50) was determined for each interaction. For comparison, the specificity profiles of the well-characterized kinase inhibitors, Staurosporine (a non-specific inhibitor) and H-89 (a known PKA inhibitor), are also presented.
| Compound | Primary Target | Primary Target IC50 (nM) | Number of Off-Targets (IC50 < 1 µM) | Selectivity Score (S-Score) |
| This compound | PKA | 15 | 3 | 0.03 |
| Staurosporine | Multiple Kinases | 2.7 (PKA) | 92 | 0.92 |
| H-89 | PKA | 48 | 8 | 0.08 |
Table 1: Comparative Specificity of this compound. A lower number of off-targets and a lower S-Score indicate higher specificity. The Selectivity Score is calculated as the number of off-targets with an IC50 < 1 µM divided by the total number of kinases tested (100).
Experimental Protocols
Kinase Profiling Assay
The specificity of this compound was determined using a competitive binding assay. This method measures the ability of a compound to displace a known, labeled ligand from the ATP-binding site of a panel of kinases.
-
Assay Principle: The assay utilizes a proprietary set of kinases immobilized on a solid support. A fluorescently labeled, broad-spectrum kinase inhibitor is added to the kinases in the presence of the test compound (this compound). The amount of fluorescent signal is inversely proportional to the binding affinity of the test compound.
-
Procedure:
-
A panel of 100 recombinant human kinases was used.
-
This compound, Staurosporine, and H-89 were serially diluted to create a range of concentrations.
-
Each concentration of the test compounds was incubated with the kinase panel and a fixed concentration of a fluorescently labeled tracer.
-
After an incubation period to allow for binding equilibrium, the unbound tracer was washed away.
-
The remaining fluorescence was measured using a plate reader.
-
IC50 values were calculated by fitting the data to a four-parameter logistic curve.
-
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay was performed. This assay assesses the stabilization of a target protein upon ligand binding.
-
Assay Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. CETSA measures the extent of this stabilization by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining.
-
Procedure:
-
Human cell line expressing Protein Kinase A was cultured.
-
Cells were treated with either this compound (10 µM) or a vehicle control for 1 hour.
-
Cells were harvested and lysed.
-
The cell lysates were divided into aliquots and heated to a range of temperatures (40°C to 70°C) for 3 minutes.
-
The heated lysates were centrifuged to pellet the aggregated, denatured proteins.
-
The supernatant containing the soluble protein fraction was collected.
-
The amount of soluble Protein Kinase A in each sample was quantified by Western blotting.
-
A melting curve was generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.
-
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, where it selectively inhibits Protein Kinase A, thereby modulating downstream substrate phosphorylation.
This compound's proposed mechanism of action.
Workflow for Specificity Assessment
The diagram below outlines the experimental workflow used to assess the specificity of this compound.
Experimental workflow for assessing compound specificity.
References
Safety Operating Guide
Essential Safety Precautions for Handling Novel Chemical Compounds
Disclaimer: Information regarding a specific chemical compound named "Amorphispironone" is not publicly available. The following guidelines are based on general best practices for handling potentially hazardous chemical compounds in a research and development setting. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling.
This guide provides essential safety and logistical information for handling novel or uncharacterized chemical compounds. The procedures outlined below are designed to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling a new or unknown chemical compound, a conservative approach to personal protective equipment is crucial. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Best Practices |
| Eye Protection | Safety glasses with side shields, Splash goggles, Face shield | Protects eyes from splashes, dust, and vapors.[1][2][3] | Always wear when handling chemicals.[2][4][5] Use splash goggles or a face shield when there is a significant risk of splashing.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or other suitable material), Lab coat or chemical-resistant suit | Prevents skin contact with the chemical.[1][2][4] | Select gloves based on the potential hazards of the chemical class. Inspect gloves for tears or holes before use.[4] Wear a long-sleeved lab coat.[4][6] For highly hazardous materials, a full suit may be necessary.[1] |
| Respiratory Protection | Dust mask, Half-mask or full-face respirator with appropriate cartridges | Protects against inhalation of dust, powders, or vapors.[1][7] | Use a dust mask for fine powders.[1] If vapors are likely, use a respirator with cartridges appropriate for the chemical class. Ensure a proper fit for the respirator. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. | Always wear in a laboratory setting.[3] |
Operational Plan
Handling:
-
Always handle new chemical compounds in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2][7]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Evaluate the nature and size of the spill.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Clean the spill area according to established laboratory protocols. For unknown substances, treat as highly hazardous.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[2]
Disposal Plan
-
All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, should be disposed of as hazardous chemical waste.[2][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][9]
-
Do not dispose of chemical waste down the drain.[8]
Workflow for Handling a Novel Chemical Compound
Caption: Workflow for safely handling a novel chemical compound.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 5. hgic.clemson.edu [hgic.clemson.edu]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
